molecular formula C16H16BrNO3 B1389857 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide CAS No. 1138445-92-7

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

カタログ番号: B1389857
CAS番号: 1138445-92-7
分子量: 350.21 g/mol
InChIキー: OVDQXPHQFSFOMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a high-purity chemical compound intended for research and development applications. This acetamide derivative features a bromoacetamide group linked to a phenoxyethoxy phenyl ring system, a structural motif found in compounds investigated for central nervous system (CNS) activity . Structurally similar phenoxyalkyl derivatives have been studied in preclinical research for their potential multitarget profiles, including anticonvulsant and analgesic properties, particularly in models of neuropathic pain . The bromoacetamide functional group makes this compound a versatile intermediate for further chemical synthesis, such as in the development of novel molecular entities. Researchers value this scaffold for its potential utility in exploring mechanisms related to sigma receptor and 5-HT1A receptor interactions, which are relevant targets in neuroscience . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

特性

IUPAC Name

2-bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-12-16(19)18-13-6-8-15(9-7-13)21-11-10-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQXPHQFSFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide emerges as a molecule of significant interest at the crossroads of synthetic chemistry and drug discovery. Its structure, characterized by a reactive bromoacetamide moiety linked to a phenoxyethoxy aniline core, presents a versatile scaffold for the development of novel therapeutic agents. The bromoacetamide group is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a feature that can be harnessed for designing targeted inhibitors.[1] Concurrently, the phenoxyacetamide framework is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This technical guide provides a comprehensive overview of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, from its rational synthesis to its potential applications in drug development. We will delve into detailed experimental protocols, explore its physicochemical properties, and discuss the mechanistic basis for its potential biological activities. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related compounds.

Strategic Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

The synthesis of the target compound is a two-step process, commencing with the preparation of the key intermediate, 4-(2-phenoxyethoxy)aniline, followed by its acylation with bromoacetyl bromide.

Part 1: Synthesis of the Precursor Amine: 4-(2-phenoxyethoxy)aniline

The synthesis of 4-(2-phenoxyethoxy)aniline can be achieved through a nucleophilic substitution reaction between 4-aminophenol and 2-phenoxyethyl bromide or a related phenoxyethylating agent. A more common and often higher-yielding approach involves the reduction of a nitro-group precursor. The following protocol details a reliable method starting from 4-nitrophenol and 2-phenoxyethyl bromide, followed by reduction.

Experimental Protocol: Synthesis of 4-(2-phenoxyethoxy)aniline

  • Step 1a: Synthesis of 1-(2-phenoxyethoxy)-4-nitrobenzene.

    • To a solution of 4-nitrophenol (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

    • Add 2-phenoxyethyl bromide (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 1-(2-phenoxyethoxy)-4-nitrobenzene.

  • Step 1b: Reduction to 4-(2-phenoxyethoxy)aniline.

    • Dissolve the synthesized 1-(2-phenoxyethoxy)-4-nitrobenzene (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[5] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be employed.

    • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-phenoxyethoxy)aniline.[6] Purification can be achieved by column chromatography or recrystallization.

Part 2: Acylation to Yield 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

The final step involves the acylation of the synthesized amine with a bromoacetylating agent. Bromoacetyl bromide is a highly reactive and suitable reagent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[7]

Experimental Protocol: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

  • Dissolve 4-(2-phenoxyethoxy)aniline (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis 4-Nitrophenol 4-Nitrophenol 1-(2-phenoxyethoxy)-4-nitrobenzene 1-(2-phenoxyethoxy)-4-nitrobenzene 4-Nitrophenol->1-(2-phenoxyethoxy)-4-nitrobenzene  K2CO3, 2-phenoxyethyl bromide, DMF 4-(2-phenoxyethoxy)aniline 4-(2-phenoxyethoxy)aniline 1-(2-phenoxyethoxy)-4-nitrobenzene->4-(2-phenoxyethoxy)aniline  H2, Pd/C, Ethanol 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide 4-(2-phenoxyethoxy)aniline->2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide  Bromoacetyl bromide, TEA, DCM

Synthetic route to 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

PropertyPredicted Value/RangeRationale/Comparison
Molecular Formula C₁₆H₁₆BrNO₃-
Molecular Weight 350.21 g/mol -
Appearance White to off-white solidSimilar to other N-phenylacetamides.[9][10]
Melting Point 100 - 130 °CN-phenylacetamide melts at 113-115 °C.[11] The larger substituent may increase the melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water.The phenoxyethoxy group increases lipophilicity compared to simpler acetanilides.[10]
logP ~3.5 - 4.5Estimated based on the contributions of the phenoxy, ethoxy, and bromoacetamide groups.

Characterization Techniques

A comprehensive characterization of the synthesized 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The structural features of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide suggest several potential avenues for therapeutic applications, primarily driven by the reactivity of the bromoacetamide moiety and the pharmacological profile of the phenoxyacetamide core.

Enzyme Inhibition via Covalent Modification

The bromoacetamide group is a well-established electrophile that can react with nucleophilic amino acid residues, most notably cysteine, in the active sites of enzymes, leading to irreversible inhibition.[1] This mechanism of action is the basis for the activity of many targeted covalent inhibitors. Potential enzyme targets for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide could include:

  • Cysteine Proteases: A large family of enzymes involved in various physiological and pathological processes, including cancer and infectious diseases.

  • Kinases: Certain kinases have accessible cysteine residues in or near their ATP-binding pockets, making them susceptible to covalent inhibition.

  • Dehydrogenases: For example, 2-bromoacetamide has been shown to inactivate liver alcohol dehydrogenase.[12]

Anticancer and Anti-inflammatory Potential

Phenoxyacetamide derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[2][3][4] The proposed mechanisms often involve the modulation of key signaling pathways. For instance, some phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-II (COX-II).[4][13] The incorporation of the reactive bromoacetyl group could enhance these activities by enabling covalent binding to target proteins within these pathways.

Potential Mechanism of Action: Covalent Enzyme Inhibition

MOA Target_Compound 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide Enzyme Target Enzyme (e.g., Cysteine Protease) Target_Compound->Enzyme Covalent Bonding Covalent_Complex Irreversible Covalent Complex Enzyme->Covalent_Complex Inhibition Enzyme Inhibition Covalent_Complex->Inhibition Downstream_Effect Modulation of Biological Pathway Inhibition->Downstream_Effect Therapeutic_Outcome Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Downstream_Effect->Therapeutic_Outcome

Proposed mechanism of action via covalent enzyme inhibition.

Conclusion and Future Directions

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure combines the targeted reactivity of a bromoacetamide with the proven pharmacological relevance of a phenoxyacetamide scaffold.

Future research should focus on the synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities. Screening against a panel of enzymes, particularly those with known cysteine-dependent mechanisms, could reveal specific targets. Furthermore, assessing its efficacy in cellular and in vivo models of cancer and inflammatory diseases will be crucial in validating its therapeutic potential. This in-depth technical guide provides the foundational knowledge for researchers to embark on the exciting exploration of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide and its derivatives as next-generation therapeutic agents.

References

  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Zhang, C., et al. (2024). 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton. PubMed. [Link]

  • Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. Retrieved from PubChem. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Organic Syntheses. (1951). n-bromoacetamide. Retrieved from Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from Wikipedia. [Link]

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from Archives of Pharmacy Practice. [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from ResearchGate. [Link]

  • ChemSrc. (2025). N-phenylacetamide. Retrieved from ChemSrc. [Link]

  • ResearchGate. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved from ResearchGate. [Link]

  • Toppr. (2024). BROMINATION OF ANILINE. Retrieved from Toppr. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from ResearchGate. [Link]

  • Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from Galaxy Publication. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from Khan Academy. [Link]

  • ChemBK. (2025). N-Phenylacetamide. Retrieved from ChemBK. [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • PMC. (n.d.). 2-Bromoacetamide. Retrieved from PMC. [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from Quora. [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from ChemRxiv. [Link]

Sources

Potential biological activity of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Covalent Modification & Pharmacophore Exploration

Executive Summary

This technical guide profiles 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide , a specialized electrophilic small molecule used primarily as a covalent chemical probe and a hit-to-lead intermediate in medicinal chemistry.

Unlike reversible inhibitors, this compound features a reactive


-bromoacetamide "warhead" coupled with a flexible, lipophilic "recognition tail" (the phenoxyethoxy moiety). This dual-structure design allows it to initially dock into hydrophobic protein pockets before forming an irreversible covalent bond with nucleophilic amino acid residues—specifically Cysteine (Cys).

Key Applications:

  • Activity-Based Protein Profiling (ABPP): Mapping reactive cysteines in the proteome.

  • Fragment-Based Drug Discovery (FBDD): Serving as a template for developing irreversible kinase or hydrolase inhibitors.

  • Antimicrobial Research: Precursor for morpholine-based antibiotics targeting bacterial cell wall synthesis.

Structural Analysis & Reactivity Profile[1][2]

The molecule can be deconstructed into two functional domains that dictate its biological activity.

DomainChemical MoietyFunction
Electrophilic Warhead

-Bromoacetamide
Covalent Trap: The carbon adjacent to the bromine is highly electrophilic. It undergoes nucleophilic attack by thiols (

reaction), leading to permanent protein modification. Bromine is a moderate leaving group, offering better stability than iodine analogs in complex media.
Recognition Element 4-(2-phenoxyethoxy)phenylAffinity & Solubility: The biaryl ether system connected by an ethylene glycol linker provides rotational flexibility and lipophilicity (LogP ~3.0). This allows the molecule to penetrate cell membranes and fit into hydrophobic enzymatic pockets (e.g., ATP-binding sites).
2.1 Mechanism of Action: The

Alkylation

The primary biological activity is driven by the irreversible alkylation of Cysteine thiols. This reaction is pH-dependent; the thiolate anion (


) is the active nucleophile.

Graphviz Diagram: Mechanism of Covalent Inhibition

CovalentMechanism Target Target Protein (Cysteine-SH) Complex Reversible Michaelis Complex Target->Complex Binding (Kd) Inhibitor 2-Bromo-N-... (Electrophile) Inhibitor->Complex TS Transition State (SN2 Attack) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Bond Formation Bromide Bromide Ion (Leaving Group) TS->Bromide Elimination

Caption: Kinetic pathway of cysteine alkylation. The inhibitor first binds reversibly (affinity driven by the phenoxy tail) before the irreversible


 reaction occurs.
Therapeutic & Research Applications
3.1 Oncology: Kinase Targeting

Many kinases possess a non-catalytic cysteine in the ATP-binding pocket (e.g., Cys797 in EGFR). While acrylamides are common in approved drugs (e.g., Osimertinib),


-bromoacetamides are frequently used in discovery phases  to validate the "druggability" of these cysteines.
  • Utility: The phenoxyethoxy tail mimics the hydrophobic core of ATP, positioning the bromoacetamide near the solvent-front cysteine.

3.2 Antimicrobial Activity

Derivatives of N-phenylacetamides have shown efficacy against S. aureus and E. coli.[1]

  • Pathway: The lipophilic nature of the phenoxyethoxy chain facilitates transport across the bacterial cell wall. Once inside, the bromoacetamide alkylates essential bacterial enzymes (e.g., FabH or MurA), disrupting cell wall synthesis.

3.3 Proteomics (ABPP)

This molecule serves as a "scout" probe. By attaching a click-chemistry handle (e.g., an alkyne) to the phenoxy ring, researchers can identify which proteins in a cell lysate react with this specific scaffold, revealing off-target effects or new therapeutic targets.

Experimental Protocols
4.1 Synthesis of the Probe

Note: All reactions must be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.

Reagents: 4-(2-phenoxyethoxy)aniline, Bromoacetyl bromide, Triethylamine (


), Dichloromethane (DCM).
  • Dissolution: Dissolve 1.0 eq of 4-(2-phenoxyethoxy)aniline in anhydrous DCM at 0°C.

  • Base Addition: Add 1.2 eq of

    
     to scavenge the HBr byproduct.
    
  • Acylation: Dropwise add 1.1 eq of Bromoacetyl bromide over 30 minutes. Maintain temperature < 5°C to prevent di-acylation.

  • Workup: Stir for 2 hours at room temperature. Wash with 1M HCl (to remove unreacted aniline), then saturated

    
    , then brine.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ~4.0 ppm for
    
    
    ).
4.2 In Chemico Reactivity Assay (GSH Half-Life)

Before testing on cells, you must quantify the "warhead" reactivity to ensure it is not too reactive (toxic) or too inert.

Protocol:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: At time points (0, 15, 30, 60 min), inject an aliquot into HPLC-UV or LC-MS.

  • Calculation: Plot the disappearance of the parent compound peak (

    
     vs. Time). The slope 
    
    
    
    allows calculation of
    
    
    .
    • Target: Ideal

      
       for a drug candidate is typically 1–4 hours. If 
      
      
      
      min, the compound is likely too toxic (pan-assay interference).
4.3 Biological Evaluation Workflow

Graphviz Diagram: Screening Workflow

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Biological Profiling Start Synthesized Probe NMR 1H-NMR / LC-MS (Purity >95%) Start->NMR GSH GSH Reactivity Assay (Stability Check) NMR->GSH Cell Cell Viability (MTT) (Determine IC50) GSH->Cell If t1/2 > 30 min Target Target Engagement (Western Blot / Mass Spec) Cell->Target At sub-toxic dose

Caption: Step-by-step validation pipeline ensuring chemical integrity before biological application.

Safety & Handling Data
  • Hazard Class: Skin Corrosive (Category 1B), Acute Toxicity (Oral).[2]

  • Specific Risk: As an alkylating agent, it is a potential mutagen. Double-gloving (Nitrile) is mandatory.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating bromide group before disposal.

References
  • Mechanism of Alpha-Haloacetamides

    • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Synthesis of N-Aryl-2-bromoacetamides

    • Oliveto, E.P., & Gerold, C. (1951).[3] "N-Bromoacetamide."[3][4][5] Organic Syntheses, 31, 17. Link

  • Covalent Probe Design (ABPP)

    • Backus, K.M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Antimicrobial Acetamide Derivatives

    • ResearchGate Abstract. (2025).[6] "Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues." Link

  • Safety Data (PubChem)

    • National Center for Biotechnology Information. (2025).[2][6][7][8][9] "2-Bromoacetamide Compound Summary." PubChem. Link

Sources

Methodological & Application

Application Note and Synthesis Protocol: 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol is designed for research and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies. The synthesis involves an initial Williamson ether synthesis to prepare the key intermediate, 4-(2-phenoxyethoxy)aniline, followed by its acylation with bromoacetyl bromide. This guide includes detailed, step-by-step protocols, characterization guidelines, and a visual workflow to ensure reliable and reproducible results.

Introduction

N-phenylacetamide derivatives are a significant class of compounds in pharmacology, exhibiting a wide range of biological activities.[1][2] The title compound, 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, incorporates a reactive bromoacetyl moiety, making it an excellent precursor for synthesizing more complex molecules through nucleophilic substitution reactions.[3] Its phenoxyethoxy side chain can influence pharmacokinetic properties, rendering it an attractive scaffold for drug discovery programs. This protocol details a robust and scalable synthetic route, beginning with commercially available starting materials.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Part I: Williamson Ether Synthesis of 4-(2-phenoxyethoxy)aniline from 4-aminophenol and (2-bromoethoxy)benzene.

  • Part II: Acylation of 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide to yield the final product.

Caption: Overall two-stage synthetic pathway.

Part I: Synthesis of 4-(2-phenoxyethoxy)aniline

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethoxy)benzene. Potassium carbonate (K₂CO₃) serves as a mild base to deprotonate the hydroxyl group of 4-aminophenol, generating the required nucleophilic phenoxide in situ. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction as it effectively solvates the potassium cation without interfering with the nucleophile.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Aminophenol109.135.46 g50.01.0
(2-Bromoethoxy)benzene201.0611.06 g55.01.1
Potassium Carbonate (K₂CO₃)138.2110.37 g75.01.5
Dimethylformamide (DMF)-100 mL--
Ethyl Acetate (EtOAc)-~300 mL--
Deionized Water-~500 mL--
Brine (Saturated NaCl)-~100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 4-aminophenol (5.46 g), potassium carbonate (10.37 g), and DMF (100 mL).

  • Heating and Nucleophile Formation: Begin stirring and heat the mixture to 80 °C. Maintain this temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Addition of Electrophile: Add (2-bromoethoxy)benzene (11.06 g) to the mixture.

  • Reaction: Increase the temperature to 100 °C and allow the reaction to proceed for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-aminophenol spot indicates completion.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold deionized water, which will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-(2-phenoxyethoxy)aniline as a pure solid.[4][5]

Part II: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Principle and Rationale

This stage involves the acylation of the primary amine synthesized in Part I. It is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of 4-(2-phenoxyethoxy)aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.[6][7] The reaction is performed at a low temperature (0 °C) to control its exothermic nature and minimize potential side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is used as an inert solvent.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(2-phenoxyethoxy)aniline229.284.59 g20.01.0
Bromoacetyl Bromide201.864.44 g22.01.1
Pyridine79.101.74 g22.01.1
Dichloromethane (DCM, anhydrous)-100 mL--
1M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Experimental Protocol
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 4-(2-phenoxyethoxy)aniline (4.59 g) and pyridine (1.74 g) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Preparation: In a separate, dry beaker, dissolve bromoacetyl bromide (4.44 g) in 20 mL of anhydrous DCM and load this solution into the dropping funnel.

  • Slow Addition: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30 minutes. It is critical to maintain the internal temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction by TLC until the starting aniline is consumed.[8]

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

  • Purification: The crude product is typically obtained as a solid. It can be purified by recrystallization from ethanol to yield the final product, 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, as a crystalline solid.[8][9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the ethoxy bridge, the methylene protons adjacent to the bromine, and the amide N-H proton.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the ether and amide carbonyl carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.[1]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-O ether stretches.

Safety Precautions

  • Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[10]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • 4-Aminophenol is harmful if swallowed and can cause skin irritation.

  • Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[5][11][12][13]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield (Part I) Incomplete deprotonation of 4-aminophenol.Ensure K₂CO₃ is finely powdered and dry. Increase reaction time or temperature slightly.
Inactive (2-bromoethoxy)benzene.Use a fresh bottle of the reagent. Check its purity before use.
Low Yield (Part II) Incomplete reaction.Monitor closely with TLC to ensure the starting aniline is fully consumed. Check the purity of the aniline intermediate.[8]
Moisture in the reaction.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).[6]
Formation of Impurities Di-acylation of the amine.This is unlikely for anilines but can be prevented by slow, controlled addition of the bromoacetyl bromide at low temperatures.
Hydrolysis of bromoacetyl bromide.Ensure all reagents and solvents are anhydrous.
Product is an oil or difficult to crystallize Residual solvent or impurities.Attempt purification via silica gel column chromatography. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes).[6]

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Final Product Synthesis cluster_analysis Analysis & Storage A Dry Glassware & Setup (N₂ Atmosphere) B Charge Flask: 4-Aminophenol, K₂CO₃, DMF A->B L Dissolve Intermediate & Pyridine in Anhydrous DCM C Heat to 80°C (30 min) B->C D Add (2-Bromoethoxy)benzene C->D E React at 100°C (8-12h) D->E F Monitor by TLC E->F F->E continue G Cool & Quench (H₂O) F->G complete H Extract with EtOAc G->H I Wash, Dry (Na₂SO₄), & Concentrate H->I J Recrystallize (EtOH/H₂O) I->J K Isolate Intermediate: 4-(2-phenoxyethoxy)aniline J->K K->L M Cool to 0°C L->M N Add Bromoacetyl Bromide (dropwise, < 5°C) M->N O Stir at RT (4-6h) N->O P Monitor by TLC O->P P->O continue Q Work-up: Wash with HCl, NaHCO₃, Brine P->Q complete R Dry (MgSO₄) & Concentrate Q->R S Recrystallize (EtOH) R->S T Dry Final Product Under Vacuum S->T U Characterize: NMR, MS, IR T->U

Caption: Detailed experimental workflow from preparation to final characterization.

References

  • PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Chemchart. 4-(2-phenoxyethoxy)aniline (35965-96-9). [Link]

  • Royal Society of Chemistry. Supplementary Information for Synthesis of Novel Derivatives. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • ResearchGate. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • Google Patents. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Journal of the Chemical Society B. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

Sources

Application Notes & Protocols: 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide as a Covalent Inhibitor for Enzyme Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The electrophilic bromoacetamide moiety is a well-established warhead for targeting nucleophilic residues in enzyme active sites. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide as a model covalent inhibitor for enzyme studies. We will delve into its mechanism of action, provide detailed protocols for its synthesis and characterization, and outline robust methodologies for enzyme inhibition assays and target validation using mass spectrometry. The causality behind experimental choices is explained to provide a deeper understanding of the principles of covalent inhibitor research.

Introduction: The Rationale for Covalent Inhibition

Covalent inhibitors form a stable, long-lasting bond with their target protein, typically through the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the enzyme's active site.[1] This irreversible or slowly reversible binding can lead to complete and sustained target inactivation, a desirable feature for many therapeutic interventions.[2][3] The compound at the center of this guide, 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, possesses a reactive bromoacetamide group, making it an ideal tool for exploring covalent inhibition. The phenoxyethoxy side chain provides a scaffold that can be modified to enhance selectivity and physicochemical properties.

Physicochemical Properties of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

While experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts. The bromoacetamide group imparts reactivity, while the aromatic rings and ether linkage influence its solubility and potential for non-covalent interactions within a binding pocket.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₆BrNO₃Based on chemical structure
Molecular Weight 350.21 g/mol Based on chemical structure
Appearance Likely a white to off-white solidTypical for similar acetamide compounds[4]
Solubility Soluble in organic solvents (DMSO, DMF, alcohols), limited aqueous solubilityThe aromatic and ether components suggest hydrophobicity
Reactivity The bromoacetamide group is a potent electrophile, reactive towards nucleophilesThe bromine is a good leaving group, facilitating nucleophilic attack

Mechanism of Covalent Modification

The primary mechanism of action for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide as a covalent inhibitor is the irreversible alkylation of a nucleophilic amino acid residue within the target enzyme's active site. The bromoacetamide moiety serves as the electrophilic warhead.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme-Cys-S⁻ Covalent_Adduct Enzyme-Cys-S-CH₂-CO-NH-R (Inactive Covalent Adduct) Enzyme_Cys->Covalent_Adduct Nucleophilic Attack Inhibitor Br-CH₂-CO-NH-R Inhibitor->Covalent_Adduct Alkylation Br_ion Br⁻ G cluster_workflow Kinetic Analysis Workflow A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme with Varying [Inhibitor] A->B C Measure Residual Activity at Time Points B->C D Plot ln(% Activity) vs. Time to get k_obs C->D E Plot k_obs vs. [Inhibitor] D->E F Fit to Michaelis-Menten to get k_inact and K_i E->F G cluster_workflow Bottom-Up Mass Spectrometry Workflow A Incubate Protein with Inhibitor C Proteolytic Digestion (e.g., Trypsin) A->C B Denature, Reduce, Alkylate (Control) B->C Control D LC-MS/MS Analysis of Peptides C->D E Database Search and Spectral Analysis D->E F Identify Modified Peptide and Residue E->F

Sources

Application Note: Covalent Fragment Screening Using 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide in Drug Discovery Pipelines Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Screening Scientists

Executive Summary & Chemical Profile

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (hereafter referred to as Probe-BPPA ) represents a specialized class of electrophilic fragments used in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike reversible binders, Probe-BPPA utilizes a "warhead-linker-tail" architecture to permanently map "ligandable" cysteine residues on protein surfaces.

This guide details the utilization of Probe-BPPA for identifying cryptic allosteric pockets in kinases, E3 ligases, and GTPases (e.g., KRAS). It specifically addresses the transition from high-reactivity bromoacetamide "hits" to tunable acrylamide "leads."

Chemical Profile
PropertySpecificationFunctional Role
Warhead

-Bromoacetamide
Highly reactive electrophile for

alkylation of Cysteine thiols.
Scaffold PhenylacetamideProvides rigid orientation for the warhead relative to the binding pocket.
Tail 2-PhenoxyethoxyHydrophobic/Aromatic moiety designed to occupy deep lipophilic pockets (selectivity filter).
Primary Application ChemoproteomicsMapping accessible cysteines (Cys-ome profiling) and fragment screening.[1]

Mechanistic Basis: The "Warhead-First" Strategy

In modern drug discovery, Probe-BPPA is not the final drug; it is the chemical probe used to validate a binding site. The mechanism relies on a two-step recognition-reaction event:

  • Non-Covalent Recognition: The 4-(2-phenoxyethoxy)phenyl tail explores the protein surface. If a hydrophobic pocket exists adjacent to a cysteine, the tail binds, increasing the local concentration of the warhead.

  • Covalent Capture: The electrophilic carbon of the bromoacetamide undergoes nucleophilic attack by the thiolate anion (

    
    ) of the cysteine, releasing a bromide ion and forming a permanent thioether bond.
    
Pathway Visualization: From Hit to Lead

The following diagram illustrates the critical workflow where Probe-BPPA serves as the initial "Hit" due to its high reactivity, driving the design of more selective "Leads."

CovalentDiscovery cluster_mechanism Mechanism of Action Probe Probe-BPPA (Bromoacetamide) Complex Covalent Complex (Thioether Bond) Probe->Complex SN2 Reaction (Fast Kinetics) Target Target Protein (Cys-SH) Target->Complex Structure X-Ray/Cryo-EM Validation Complex->Structure Identify Binding Mode Optimization Lead Optimization (Warhead Tuning) Structure->Optimization Replace Br with Michael Acceptor Drug Clinical Candidate (Acrylamide/Amide) Optimization->Drug Improved Selectivity

Caption: Workflow showing Probe-BPPA as a high-reactivity probe to validate ligandable cysteines, leading to optimized candidates.

Application Protocols

Application A: Intact Protein Mass Spectrometry Screening

This is the gold-standard method for screening Probe-BPPA against a target protein to determine labeling efficiency (


) and stoichiometry.
Protocol 1: LC-MS Covalent Screening

Materials:

  • Target Protein (purified, >90% purity, in non-Tris buffer).

  • Probe-BPPA (100 mM stock in DMSO).

  • Reference Compound (e.g., Iodoacetamide) for positive control.

  • LC-MS System (e.g., Agilent Q-TOF or Thermo Orbitrap).

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute protein to 5 µM in Reaction Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: Avoid DTT or

      
      -mercaptoethanol as they will scavenge the bromoacetamide probe.
      
  • Incubation:

    • Add Probe-BPPA to the protein solution at a final concentration of 50 µM (10-fold molar excess).

    • Prepare a DMSO-only control.

    • Incubate at room temperature for 60 minutes .

  • Quenching:

    • Quench the reaction by adding formic acid to a final concentration of 0.5% (v/v) or by passing through a Zeba spin desalting column to remove excess probe.

  • MS Acquisition:

    • Inject 5 µg of protein onto a C4 reverse-phase column.

    • Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid) over 10 minutes.

    • Acquire ESI-MS spectra in positive ion mode.

  • Data Analysis (Deconvolution):

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Success Criteria: Look for a mass shift of +177.0 Da (Molecular Weight of Probe [258.1] minus HBr [80.9]).

    • Calculate % Occupancy:

      
      
      
Application B: Competition Assays for Binding Site Validation

Once Probe-BPPA labeling is confirmed, it is critical to prove that the binding is driven by the phenoxyethoxy tail and not just random alkylation.

Protocol 2: Competitive Fluorescence Polarization (FP) or MS

Logic: If Probe-BPPA binds to a specific pocket, a high concentration of a non-reactive analog (Probe-BPPA with the bromine replaced by a methyl group) should prevent labeling.

  • Synthesize/Procure Control: N-[4-(2-phenoxyethoxy)phenyl]acetamide (Non-reactive analog).

  • Pre-incubation: Incubate protein (5 µM) with the Non-reactive analog (100 µM) for 30 minutes.

  • Probe Challenge: Add Probe-BPPA (10 µM) and incubate for 30 minutes.

  • Readout:

    • Analyze via LC-MS as in Protocol 1.

    • Result Interpretation: If the mass shift (+177 Da) is significantly reduced compared to the "No-Competitor" control, the interaction is specific and driven by the scaffold.

Safety & Handling (Material Safety Data)

  • Hazard Class: Skin Irritant, Eye Irritant.

  • Specific Risk: Alpha-bromoacetamides are potent alkylating agents. They can cause allergic skin reactions and are potentially mutagenic.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is required. In case of spill, neutralize with 10% sodium thiosulfate (reacts with the alkyl halide).

Strategic Integration in Drug Pipelines

The following diagram details how Probe-BPPA fits into the broader "Cysteinome" profiling workflow often used by major pharmaceutical companies (e.g., in KRAS or BTK inhibitor development).

Pipeline Library Electrophile Library (Includes Probe-BPPA) Screen Primary Screen (Intact Protein MS) Library->Screen High Throughput Hit_ID Hit Identification (+177 Da Shift) Screen->Hit_ID Data Deconvolution Peptide_Map Peptide Mapping (Trypsin Digest + MS/MS) Hit_ID->Peptide_Map Localization Validation Target Validation (Identify Cys Residue) Peptide_Map->Validation Site Confirmation MedChem MedChem Optimization (Switch to Acrylamide) Validation->MedChem Improve PK/Tox

Caption: Integration of Probe-BPPA in the Chemoproteomic Pipeline for Covalent Drug Discovery.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis and Protein Characterization." Current Protocols in Protein Science. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for Characterizing the Reaction Products of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of halogenated active pharmaceutical ingredients (APIs) and their intermediates requires rigorous analytical oversight to ensure product purity, identify byproducts, and optimize reaction conditions. This guide provides a comprehensive framework for the analysis of reaction mixtures containing 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation, chromatographic separation, and mass spectrometric analysis. Special emphasis is placed on leveraging the unique isotopic signature of bromine for confident identification of brominated species and employing high-resolution MS/MS for the structural elucidation of reaction products and impurities. This protocol is designed for researchers, analytical chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Analytical Challenge

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a complex molecule featuring a halogen, an amide linkage, and an ether bond. Its synthesis, typically involving the acylation of 4-(2-phenoxyethoxy)aniline with a bromoacetylating agent like bromoacetyl bromide, can lead to a variety of related substances.[1] Effective process control and quality assessment hinge on the ability to separate and identify the target molecule from unreacted starting materials, reagents, and potential side products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this challenge due to its exceptional sensitivity and selectivity, combining the separation power of LC with the mass analysis capabilities of MS.[2] For halogenated compounds, mass spectrometry offers a distinct advantage: the characteristic isotopic patterns of elements like chlorine and bromine serve as definitive identifiers.[3][4] Bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), produces a diagnostic M:M+2 isotopic pattern with a peak ratio of approximately 1:1.[4] This application note will guide you through exploiting this feature for unambiguous product identification.

Predicted Reaction Pathway and Potential Analytes

Understanding the potential components of the reaction mixture is the first step in developing a targeted analytical method. The primary reaction is the N-acylation of 4-(2-phenoxyethoxy)aniline. However, side reactions and incomplete conversions can result in several impurities.

Reaction_Pathway cluster_reactants Reactants cluster_products Reaction Output SM1 4-(2-phenoxyethoxy)aniline (Starting Material) P1 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (Target Product) SM1->P1 + Base - HBr BP1 Unreacted SM1 SM1->BP1 Incomplete Reaction SM2 Bromoacetyl Bromide (Reagent) SM2->P1 + Base - HBr BP2 Di-acylated Product P1->BP2 + SM2 (Over-acylation) BP3 2-Hydroxy-N-[4-(2-phenoxyethoxy)phenyl]acetamide (Hydrolysis Product) P1->BP3 + H2O (Hydrolysis)

Caption: Predicted synthesis pathway and potential byproducts.

The table below summarizes the theoretical exact masses of the key analytes, which is critical for high-resolution mass spectrometry analysis.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Key Isotopic Feature
4-(2-phenoxyethoxy)anilineC₁₄H₁₅NO₂229.1103N/A
2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamideC₁₆H₁₆BrNO₃349.0313 / 351.0293M / M+2 (1:1 ratio)
2-Hydroxy-N-[4-(2-phenoxyethoxy)phenyl]acetamideC₁₆H₁₇NO₄287.1158N/A
Di-acylated ProductC₁₈H₁₇Br₂NO₄484.9524 / 486.9504M / M+2 (1:1 ratio)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to remove interferences and ensure compatibility with the LC-MS system.[5] The goal is to produce a clean, particle-free sample dissolved in a solvent compatible with the initial mobile phase conditions.[6]

Protocol 3.1.1: Direct 'Dilute-and-Shoot' Method (for Reaction Monitoring)

This rapid method is suitable for in-process reaction monitoring where the matrix is relatively clean.

  • Quench Reaction: At the desired time point, withdraw 50 µL of the reaction mixture. Immediately quench it in 950 µL of acetonitrile (ACN) to stop the reaction and precipitate salts.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Dilute: Transfer 100 µL of the supernatant to a new vial containing 900 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (see section 3.2).

  • Filter: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Protocol 3.1.2: Solid-Phase Extraction (SPE) Method (for Trace Impurity Analysis)

This method is recommended for complex matrices or when concentrating low-level impurities.[3][5]

  • Sample Pre-treatment: Withdraw 200 µL of the reaction mixture and quench in 1.8 mL of 5% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and highly polar impurities.

  • Elution: Elute the analytes of interest with 2 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 500 µL of 50:50 Mobile Phase A/B. Filter into an LC autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The following method provides a robust starting point for separating the target compound from its related impurities. Method development and optimization may be required based on your specific reaction conditions and instrument.[8][9]

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC)UHPLC systems offer higher resolution and faster run times.[10]
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)C18 is a versatile stationary phase for separating moderately polar to non-polar organic molecules.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to promote positive ionization in the MS source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and MS compatibility.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 95% B; 15-17 min: 95% B; 17.1-20 min: 10% B (re-equilibration)A gradient is necessary to elute compounds with a range of polarities and ensure the column is clean for the next injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.
Injection Volume 2-5 µLSmall injection volumes prevent column overloading and peak distortion.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)HRMS provides accurate mass measurements for formula confirmation and better differentiation of isobaric compounds.[11]
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar and semi-polar molecules common in pharmaceutical synthesis.[2]
Polarity Positive and Negative Modes (run separately)The amide and ether functionalities suggest good ionization in positive mode ([M+H]⁺), but negative mode should be checked.
Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 3 most intense ions)Full scan provides molecular weight information, while data-dependent MS/MS automatically fragments key ions for structural data.[2]
Capillary Voltage 3.5 kVTypical starting voltage for ESI; requires optimization.
Gas Temperature 325 °CAids in desolvation of the ESI droplets.
Gas Flow 10 L/minNebulizing gas flow; requires optimization for stable spray.
Collision Energy (CID) Ramped (e.g., 15-45 eV)A ramped collision energy ensures a wide range of fragments are generated for comprehensive structural analysis.

Data Analysis Workflow

A systematic approach to data analysis is essential for extracting meaningful information from the complex datasets generated by LC-HRMS.

Analysis_Workflow A Acquire LC-MS Data (Full Scan & dd-MS2) B Extract Ion Chromatograms (EICs) for Predicted Masses A->B C Isotopic Pattern Analysis: Confirm Bromine Presence (M:M+2 ≈ 1:1) B->C D Accurate Mass Confirmation: Match Observed m/z to Theoretical Mass (<5 ppm) C->D Confirmed F Structure Elucidation of Unknowns & Byproducts C->F Not Confirmed (Non-brominated) E Analyze MS/MS Spectra: Identify Characteristic Fragments D->E E->F G Relative Quantification (Peak Area Integration) F->G H Final Report G->H

Caption: Systematic workflow for LC-MS data analysis.

Guideline 1: Confirming Brominated Species via Isotopic Pattern

The most powerful tool for identifying your target compound and any brominated byproducts is the isotopic signature.[4]

  • Extract the ion chromatogram for the theoretical m/z of your target compound's [M+H]⁺ ion (350.0392 for ¹²C₁₆H₁₇⁷⁹BrNO₃⁺).

  • Examine the mass spectrum corresponding to the chromatographic peak.

  • Look for a corresponding peak at M+2 (352.0372 for ¹²C₁₆H₁₇⁸¹BrNO₃⁺).

  • The intensity of the M+2 peak should be approximately equal to the M peak. Software tools can overlay the theoretical isotopic pattern with the observed data for rapid confirmation.[11]

Guideline 2: Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) breaks down the molecular ion into smaller, characteristic fragment ions, providing a fingerprint for structural confirmation. The fragmentation of amides, ethers, and alkyl bromides follows predictable pathways.

Fragmentation_Pathway cluster_frags Key Fragments Parent [M+H]⁺ m/z 350.0/352.0 F1 Loss of C₂H₂O (ketene) m/z 308.0/310.0 Parent->F1 a F2 Amide Cleavage m/z 229.1 Parent->F2 b F3 Loss of Br radical m/z 271.1 Parent->F3 c F4 Phenoxy cation m/z 93.0 F2->F4 d F5 Tropylium ion m/z 91.1 F4->F5 e

Caption: Plausible fragmentation pathway for the target molecule.

  • Amide Cleavage: A common fragmentation pathway for N-aryl acetamides is the cleavage of the amide bond, which would yield the 4-(2-phenoxyethoxy)aniline ion at m/z 229.1.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (79/81 Da), resulting in a fragment around m/z 271.1.

  • Ether Bond Cleavage: Fragmentation within the phenoxyethoxy chain can produce characteristic ions such as the phenoxy cation (m/z 93.0) or the tropylium ion (m/z 91.1).

By analyzing the MS/MS spectra of unknown peaks in the chromatogram, you can deduce their structures by comparing their fragmentation patterns to that of the parent compound and known chemical principles.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the comprehensive analysis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide and its reaction products using LC-MS/MS. By leveraging high-resolution mass spectrometry, analysts can confidently identify brominated species through their unique isotopic signatures and elucidate the structures of impurities via MS/MS fragmentation analysis. The methodologies described herein are designed to enhance process understanding, ensure product quality, and accelerate drug development timelines.

References

  • Freudenthal, J. (1978). The Detection and Identification of Unknown Halogenated Compounds in Environmental Samples. In Aquatic Pollutants (pp. 311-320). Pergamon.
  • Giannoukos, S., et al. (2017). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. Journal of Analytical Atomic Spectrometry, 32(4), 815-824. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1100-1127. [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?[Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 122-139.
  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(19), 9689-9696. [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • Rao, N., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Chromatographic Science, 61(7), 645-652. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • IMM. (n.d.). Sample preparation (MS, LC-MS). IMM Instrument Guides. [Link]

  • Mastovska, K., & Lehotay, S. J. (2006). Rapid Sample Preparation Method for LC-MS/MS or GC-MS Analysis of Acrylamide in Various Food Matrices. Journal of Agricultural and Food Chemistry, 54(19), 7001-7008. [Link]

  • Separation Science. (2024). Sample Prep Workflows for Low-Level LC-MS/MS Analysis. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Precision Monitoring of Alkylating Intermediates: HPLC and TLC Protocols for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide serves as a critical electrophilic intermediate (often designated as a "warhead" or linker) in the synthesis of targeted covalent inhibitors (e.g., BTK or EGFR inhibitors) and PROTAC linkers. Its structure combines a lipophilic phenoxyethoxy-aniline scaffold with a reactive


-bromoacetamide group.
Critical Quality Attributes (CQAs)

From an analytical perspective, this molecule presents specific challenges that dictate the method design:

  • Electrophilic Reactivity: The C-Br bond is highly susceptible to nucleophilic attack. Using protic solvents (Methanol/Ethanol) as sample diluents can lead to in situ solvolysis (formation of the

    
    -hydroxy impurity) during the autosampler sequence. Acetonitrile (MeCN)  is the mandatory diluent.
    
  • Chromophoric Properties: The molecule possesses two aromatic rings linked by an ether oxygen, providing strong UV absorption at 254 nm (

    
     ) and 280 nm  ( 
    
    
    
    of the ether).
  • Impurity Profile: The primary impurities to monitor are:

    • Starting Material: 4-(2-phenoxyethoxy)aniline (Basic, Polar).

    • Hydrolysis Degradant: 2-Hydroxy-N-[4-(2-phenoxyethoxy)phenyl]acetamide (Polar).

    • Dimer Formation: N,N-bis-alkylation (Lipophilic, rare but possible).

Rapid In-Process Control (IPC): TLC Protocol

Objective: Qualitative monitoring of reaction completion (disappearance of aniline precursor).

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (60:40 v/v).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (

    
    ).
    
Method Logic

The starting aniline is significantly more polar and basic than the target amide. Under neutral conditions, the amine may streak. The product, being an amide, is neutral and will migrate further up the plate.

Step-by-Step Protocol
  • Chamber Saturation: Add mobile phase to the chamber 15 minutes prior to use. Place a filter paper wick to ensure vapor equilibrium.

  • Sample Prep:

    • Reaction Mixture: Take 10

      
      L of reaction mass, quench in 100 
      
      
      
      L Dichloromethane (DCM) and 100
      
      
      L Water. Vortex. Spot the bottom organic layer.
    • Standard: Dissolve 5 mg of Starting Material (Aniline) in 1 mL DCM.

  • Spotting: Apply 3 spots: (1) Standard, (2) Co-spot, (3) Reaction Mix.

  • Elution: Run until solvent front reaches 80% of plate height.

  • Detection:

    • UV 254 nm: Both compounds quench fluorescence (appear dark purple).

    • Iodine Stain: The phenoxyethoxy chain traps iodine vapors, turning spots brown/yellow. This confirms the ether backbone integrity.

Expected


 Values (Approximate): 
| Compound | 

(Hex:EtOAc 6:4) | Characteristics | | :--- | :--- | :--- | | Starting Aniline | 0.20 - 0.30 | May tail slightly; UV active. | | Target Bromoacetamide | 0.55 - 0.65 | Compact spot; UV active. | | Hydrolysis Impurity | 0.10 - 0.15 | Very polar; stays near baseline. |

Quantitative Release Testing: HPLC Protocol

Objective: Purity determination and quantification of the alkylating agent.

System Suitability & Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) or equivalent (Waters XBridge C18).
    
    • Why: A standard C18 provides sufficient hydrophobic retention for the phenoxyethoxy tail. 3.5

      
      m particles offer a balance between resolution and backpressure.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Note: Acidic modifier is crucial to protonate residual anilines, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10

    
    L.
    
  • Detection: DAD/UV at 254 nm (primary) and 210 nm (impurity check).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar salts)
15.001090Linear Gradient
18.001090Wash
18.109010Re-equilibration
23.009010End
Sample Preparation (Critical)[2]
  • Diluent: 100% Acetonitrile. Do NOT use Methanol.

  • Concentration: Prepare target at 0.5 mg/mL.

  • Stability: Analyze within 8 hours of preparation. If autosampler storage is required, maintain at 4°C to prevent hydrolysis of the C-Br bond.

Data Analysis & Troubleshooting[3]
  • Retention Order:

    • Hydrolyzed Impurity (OH-analog) ~ 6-7 min.

    • Starting Material (Aniline) ~ 8-9 min.

    • Target (Bromoacetamide) ~ 12-13 min.

    • Bis-alkylated dimers (if any) ~ 16+ min.

  • Ghost Peaks: If a peak appears at the very solvent front, it is likely Bromide ion (

    
    ) or solvent impurities.
    
  • Peak Tailing: If the aniline peak tails, increase Formic Acid to 0.1% or switch to Phosphate buffer (pH 3.0).

Visual Workflows

Reaction Monitoring Logic

ReactionLogic Start Reaction Start (Aniline + Bromoacetyl Bromide) IPC_TLC IPC: TLC Check (Hex:EtOAc 6:4) Start->IPC_TLC Decision Aniline Spot Visible? IPC_TLC->Decision Workup Quench & Workup (DCM Extraction) Decision->Workup No (Clean conversion) AddReagent Add 0.1 eq Bromoacetyl bromide Decision->AddReagent Yes (Stalled) HPLC Final Release HPLC Analysis Workup->HPLC AddReagent->IPC_TLC Wait 30 min

Caption: Logic flow for monitoring the conversion of 4-(2-phenoxyethoxy)aniline to the target bromoacetamide.

HPLC Method Configuration

HPLC_Setup SolventA Solvent A: 0.1% Formic Acid/H2O (Protonates Aniline) Injector Autosampler (Keep at 4°C) SolventA->Injector SolventB Solvent B: Acetonitrile (Prevents Hydrolysis) SolventB->Injector Column Column: C18 (3.5µm, 4.6x150mm) Injector->Column Gradient Elution Detector DAD Detector 254 nm (Aromatic) 210 nm (Amide) Column->Detector

Caption: HPLC instrument configuration highlighting critical solvent and detection parameters.

References

  • Gowda, B. T., et al. (2009).[2] 2-Bromo-N-(4-bromophenyl)acetamide.[2][3] Acta Crystallographica Section E. Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 292. Link

  • SIELC Technologies. (2018). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Link

  • BenchChem. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide: Structure and Reactivity. Link

Sources

Application Note: Use of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a versatile electrophilic building block used extensively in medicinal chemistry for Lead Optimization and Fragment-Based Drug Discovery (FBDD) . This intermediate serves as a critical "linker-tail" module, enabling the attachment of the lipophilic 4-(2-phenoxyethoxy)phenyl moiety to nucleophilic core scaffolds (amines, thiols). This guide details the physicochemical rationale for its use, precise synthetic protocols for its generation and downstream application, and critical safety considerations for handling


-haloacetamides.

Introduction & Synthetic Utility[1]

The Role of the Scaffold

In drug design, the 4-(2-phenoxyethoxy)phenyl group is a privileged substructure often employed to occupy hydrophobic pockets within target proteins (e.g., kinases, GPCRs, and proteases like Factor VIIa). The ether linkage provides rotational freedom, while the terminal phenoxy group engages in


-

stacking or hydrophobic interactions.

The 2-bromoacetamide functionality serves as the reactive "warhead" for conjugation. It acts as a potent electrophile, susceptible to nucleophilic attack by secondary amines (to form glycinamides) or thiols (to form thioethers).

Chemical Properties[1][2]
  • Electrophilicity: The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing nature of both the bromine and the carbonyl group.

  • Leaving Group: Bromide (

    
    ) is an excellent leaving group, facilitating rapid 
    
    
    
    reactions.
  • Solubility: The phenoxyethoxy chain imparts moderate lipophilicity (

    
    ), improving solubility in organic solvents (DCM, DMF) compared to simple phenyl acetamides.
    

Mechanistic Workflow

The utility of this intermediate relies on a two-step sequence: Activation (Synthesis of the bromoacetamide) and Coupling (Displacement of the bromide).

Graphviz Diagram: Synthetic Pathway & Mechanism

ReactionPathway cluster_mechanism Reaction Mechanism Aniline 4-(2-phenoxyethoxy)aniline (Nucleophile) Intermediate 2-Bromo-N-[4-(2-phenoxyethoxy) phenyl]acetamide (Target Intermediate) Aniline->Intermediate Acylation (DCM, 0°C) Bromoacetyl Bromoacetyl Bromide (Electrophile) Bromoacetyl->Intermediate Product Final Bioactive Glycinamide Intermediate->Product SN2 Displacement (K2CO3, DMF) amine Secondary Amine (R2-NH) amine->Product Mech Mechanism: Nucleophilic attack at alpha-carbon displaces Bromide

Figure 1: Synthetic workflow from precursor aniline to final bioactive molecule via SN2 displacement.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Synthesize 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide from 4-(2-phenoxyethoxy)aniline.

Reagents:

  • 4-(2-phenoxyethoxy)aniline (1.0 equiv)[1]

  • Bromoacetyl bromide (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(2-phenoxyethoxy)aniline (e.g., 5.0 g, 21.8 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Add TEA (3.3 g, 32.7 mmol) dropwise.

  • Acylation: Add Bromoacetyl bromide (5.28 g, 26.1 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of aniline.

  • Workup:

    • Wash the reaction mixture with water (2 x 50 mL), 1M HCl (1 x 50 mL), and saturated

      
       (1 x 50 mL).
      
    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to off-white solid.

Protocol B: Downstream Application (N-Alkylation)

Objective: Use the intermediate to alkylate a secondary amine (e.g., a piperazine derivative) for library generation.

Reagents:

  • 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the secondary amine (1.1 mmol) in ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir for 10 minutes at RT.
    
  • Alkylation: Add 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (1.0 mmol) in one portion.

  • Heating:

    • For reactive amines: Stir at RT for 4–12 hours.

    • For hindered amines: Heat to 60°C for 2–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the product mass (

    
    ).
    
  • Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via preparative HPLC or crystallization.

Optimization & Troubleshooting

ParameterRecommendationRationale
Solvent Choice DCM (Synthesis), DMF/ACN (Coupling)DCM solubilizes the aniline well; Polar aprotic solvents (DMF) accelerate

reactions.
Base Selection TEA (Synthesis),

(Coupling)
TEA scavenges HBr without hydrolyzing the bromide. Carbonate is non-nucleophilic, preventing side reactions.
Temperature 0°C (Synthesis), RT-60°C (Coupling)Low temp prevents bis-acylation or hydrolysis during synthesis. Heat aids displacement for steric hindrance.
Side Reactions Finkelstein Conditions (add KI)If the chloride analog is used or reaction is slow, adding catalytic KI generates the more reactive iodide in situ.

Structural Validation & Data

When characterizing the intermediate, ensure the following spectral features are present to confirm structural integrity before proceeding to the next step.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.0-10.2 ppm (s, 1H, NH  amide)
      
    • 
       7.5 ppm (d, 2H, Ar-H ortho to NH)
      
    • 
       6.9 ppm (d, 2H, Ar-H ortho to ether)
      
    • 
       4.0-4.2 ppm (m, 4H, ethylene linker 
      
      
      
      )
    • 
       3.9-4.0 ppm (s, 2H, 
      
      
      
      -Br
      )
  • Mass Spectrometry: Characteristic isotopic pattern for Bromine (

    
     and 
    
    
    
    ) in a 1:1 ratio.

Safety & Handling (E-E-A-T)

  • Alkylating Hazard:

    
    -Bromoacetamides are potent alkylating agents. They can react with cysteine residues in proteins, leading to sensitization. Always wear double nitrile gloves and work in a fume hood. 
    
  • Lachrymator: Bromoacetyl bromide is a strong lachrymator and corrosive.

  • Waste Disposal: Quench excess alkylating agent with an amine-containing solution or dilute ammonia before disposal to neutralize electrophilicity.

References

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Link

    • Context: Provides crystallographic confirmation of the N-aryl-2-bromoacetamide core structure and conform
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Link

    • Context: Demonstrates the utility of the phenyl-amino acetamide scaffold in anticoagulant drug discovery.
  • BenchChem. Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide Protocol. Link

    • Context: Representative protocol for the synthesis of sulfonamide analogs using bromoacetyl bromide.
  • PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide Compound Summary. Link

    • Context: Physicochemical properties and structural data for closely rel

Sources

Application Note: Strategic In Vitro Assay Development for the Covalent Probe 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (BPEA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the specific development of in vitro assays for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (herein referred to as BPEA ), a representative Targeted Covalent Inhibitor (TCI) candidate.


-Haloacetamide Electrophile / Bis-aryl Ether Scaffold

Executive Summary & Compound Analysis

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (BPEA) represents a classic "warhead-linker-tail" architecture used in covalent drug discovery.

  • Warhead (2-Bromoacetamide): A "hard" electrophile that reacts primarily with the thiolate anion of Cysteine (Cys) residues via an

    
     mechanism. It is significantly more reactive than the acrylamides found in approved drugs (e.g., Ibrutinib), making it an ideal probe for identifying hyper-reactive cysteines but requiring rigorous selectivity profiling.
    
  • Scaffold (Phenoxyethoxyphenyl): A hydrophobic, flexible bis-aryl ether tail designed to occupy hydrophobic pockets (e.g., the ATP-binding pocket of kinases or the S2 pocket of cysteine proteases), providing non-covalent affinity (

    
    ) before the covalent bond forms.
    

Development Challenge: The primary risk with BPEA is non-specific alkylation due to high intrinsic reactivity. Therefore, the assay cascade must prioritize kinetic selectivity (


) over simple thermodynamic potency (

).
Assay Development Workflow

The following DOT diagram illustrates the critical path for validating BPEA, moving from chemical stability to biological efficacy.

AssayWorkflow Start Compound BPEA Step1 1. Stability & Solubility (LC-MS/NMR) Start->Step1 Step2 2. Intrinsic Reactivity (GSH Assay - k_chem) Step1->Step2 If Stable Step3 3. Target Engagement (Time-Dependent IC50) Step2->Step3 If k_chem < Threshold Step4 4. Selectivity Profiling (Gel-based ABPP) Step3->Step4 If Potent Decision Go / No-Go Step4->Decision

Figure 1: Critical path for validating covalent inhibitors like BPEA.

Protocol 1: Hydrolytic Stability & Intrinsic Reactivity (The Filter)

Before testing biological activity, you must quantify the "background noise"—the rate at which BPEA hydrolyzes in water or reacts with non-target thiols (Glutathione).

A. Hydrolytic Stability

-Haloacetamides are prone to hydrolysis in alkaline buffers, releasing bromide and forming the inactive hydroxy-acetamide.
  • Buffer: PBS, pH 7.4 (mimic physiological) and Tris, pH 8.0 (common assay buffer).

  • Method: Incubate

    
     BPEA at 
    
    
    
    . Monitor by LC-MS/MS at
    
    
    hours.
  • Acceptance Criteria:

    
     hours. If 
    
    
    
    hours, the compound is too unstable for long-incubation biological assays.
B. Glutathione (GSH) Reactivity Assay ( )

This is the gold standard for assessing the "warhead liability."

  • Principle: Measure the pseudo-first-order rate constant (

    
    ) of BPEA consumption in the presence of excess GSH.
    
  • Reaction:

    
    
    
Detailed Protocol:
  • Preparation: Prepare a

    
     stock of BPEA (
    
    
    
    in DMSO).
  • Reaction Mix: In a 96-well plate, mix:

    • 
       BPEA (final)
      
    • 
       GSH (reduced) (100-fold excess ensures pseudo-first-order kinetics)
      
    • Buffer: PBS pH 7.4 containing

      
       DTPA (chelator to prevent metal-catalyzed oxidation).
      
  • Internal Standard: Add

    
     Carbamazepine or Warfarin (non-reactive standard).
    
  • Incubation:

    
    .
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min into
    
    
    Acetonitrile (quench).
  • Analysis: LC-MS/MS. Monitor the disappearance of the parent BPEA peak (M+H).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
    • Target:

      
       is preferred for specific probes. Higher values imply promiscuity.
      

Protocol 2: Time-Dependent Inhibition (The Proof)

Unlike reversible inhibitors, the


 of BPEA will decrease over time as the covalent bond forms. You must measure the kinetic parameters 

(affinity) and

(reactivity).

Model Target: For this protocol, we assume a generic Cysteine Protease (e.g., Cathepsin B or Papain) or a Kinase with a solvent-front cysteine (e.g., BTK), as these are the likely targets for this scaffold.

Kinetic Mechanism

The reaction follows the two-step mechanism:



KineticMech E E EI E·I (Reversible) E->EI k_on I I I->EI + EI->E k_off EI_cov E-I (Covalent) EI->EI_cov k_inact

Figure 2: Two-step covalent inhibition mechanism.

Detailed Protocol:
  • Enzyme Preparation: Dilute enzyme (e.g., Cathepsin B, 5 nM final) in Assay Buffer (50 mM Na-Acetate pH 5.5, 1 mM EDTA, 1 mM DTT). Note: Keep DTT low (<1 mM) to minimize reaction with the bromoacetamide warhead.

  • Compound Dilution: Prepare a 3-fold serial dilution of BPEA (e.g.,

    
     down to 
    
    
    
    ).
  • Pre-incubation (The Variable):

    • Incubate Enzyme + BPEA for varying times:

      
       minutes.
      
  • Substrate Addition: Add fluorogenic substrate (e.g., Z-FR-AMC,

    
    ).
    
  • Readout: Measure fluorescence kinetic slope (RFU/min) over 10 minutes (Initial Velocity,

    
    ).
    
  • Data Analysis (Kitz-Wilson Plot):

    • Determine the pseudo-first-order rate constant (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Output:

      
       efficiency ratio.
      

Data Presentation Template:

ParameterDefinitionTarget Value for BPEA

Non-covalent binding affinity

(Driven by phenoxyethoxy tail)

Max rate of bond formation

(Driven by bromoacetamide)

Specificity Constant

Protocol 3: Selectivity Profiling (Gel-Based ABPP)

To prove BPEA is not a "promiscuous bomber," use Activity-Based Protein Profiling (ABPP).

Principle: Competition between BPEA and a broad-spectrum cysteine-reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine or IA-Rhodamine).

Detailed Protocol:
  • Proteome Source: Cell lysate (e.g., HeLa or HEK293), 1 mg/mL in PBS.

  • Competition:

    • Aliquot lysate into 5 tubes.

    • Add BPEA at increasing concentrations (

      
      ).
      
    • Incubate for 1 hour at

      
      .
      
  • Probe Labeling:

    • Add IA-Rhodamine (

      
       final) to all tubes.
      
    • Incubate for 30 minutes at RT (in dark).

  • Quench: Add

    
     SDS-PAGE Loading Buffer (with 
    
    
    
    -mercaptoethanol) and boil for 5 min.
  • Separation: Run on 10% SDS-PAGE gel.

  • Visualization: Scan gel on a fluorescent scanner (e.g., Typhoon, ChemiDoc).

  • Interpretation:

    • Specific Binding: Disappearance of a single band (or few bands) as BPEA concentration increases.

    • Non-Specific: General fading of the entire lane (indicates proteome-wide alkylation).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry59 , 3523–3538 (2016). Link

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature468 , 790–795 (2010). Link

  • Strelow, J. M. "A perspective on the kinetics of covalent binding." SLAS Discovery22 , 5–20 (2017). Link

Troubleshooting & Optimization

Troubleshooting 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide Synthesis

Topic: Synthesis & Troubleshooting of


-Haloacetamides from Ether-Linked Anilines.
Target Molecule:  2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide.
Reaction Class:  Nucleophilic Acyl Substitution (N-Acylation).

Executive Summary

This guide addresses the synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide via the reaction of 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide . While conceptually simple, this reaction is prone to specific competing pathways—primarily N-alkylation (dimerization) and hydrolysis —due to the bifunctional nature of the electrophile (bromoacetyl bromide) and the enhanced nucleophilicity of the ether-substituted aniline.

Part 1: Critical Failure Modes & Troubleshooting (FAQs)

Issue 1: "I see a major secondary spot on TLC that is more polar than the product but less polar than the starting material."

Diagnosis: Dimerization (N-Alkylation). Instead of attacking the carbonyl (acylation), the unreacted aniline starting material has attacked the


-carbon of the already-formed product, displacing the bromine.
  • Mechanism: The aniline nitrogen is a good nucleophile. If the concentration of the acid bromide is low (or addition is too slow relative to mixing), the aniline attacks the highly reactive alkyl bromide of the product.

  • Chemical Pathway:

    
    
    
  • Corrective Action:

    • Reverse Addition: Do not add the acid bromide to the amine. Dissolve the acid bromide in DCM/THF and add the amine solution to it. This ensures the electrophile is always in excess relative to the amine during mixing.

    • Temperature Control: Lower the reaction temperature to -10°C to 0°C . Acylation (kinetic control) is faster than alkylation at lower temperatures.

    • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) to scavenge HBr without reacting with the alkyl bromide.

Issue 2: "The product yield is low, and NMR shows a singlet around 4.0-4.2 ppm (CH2) shifting or disappearing."

Diagnosis: Hydrolysis to


-Hydroxyacetamide. 
The C-Br bond is labile. If the workup involves strong aqueous bases (NaOH/KOH) or prolonged exposure to water, the bromine is displaced by hydroxide.
  • Mechanism:

    
     displacement of Br by 
    
    
    
    .
  • Corrective Action:

    • Quench Gently: Use saturated

      
       or water for the quench, not strong caustic bases.
      
    • Speed: Perform the aqueous wash quickly and immediately dry the organic layer over

      
      .
      
    • Storage: Store the product in a desiccator. Moisture promotes slow hydrolysis and release of HBr, which autocatalytically degrades the compound.

Issue 3: "There is a very non-polar impurity that persists after crystallization."

Diagnosis: Di-acylation (Imide Formation). The amide nitrogen in the product is still weakly nucleophilic. With excess acid bromide and high temperatures, a second acyl group adds to the nitrogen.

  • Corrective Action:

    • Stoichiometry: Strictly limit bromoacetyl bromide to 1.05 - 1.1 equivalents .

    • Avoid Reflux: This reaction should proceed at 0°C to RT. Heating promotes imide formation.

Part 2: Mechanistic Visualization

The following diagram details the competition between the desired Kinetic Pathway (Acylation) and the undesired Thermodynamic/Side Pathways (Alkylation/Hydrolysis).

ReactionPathways cluster_legend Pathway Legend SM 4-(2-phenoxyethoxy)aniline (Nucleophile) TetInt Tetrahedral Intermediate SM->TetInt Attack on C=O (Kinetic Control) Reagent Bromoacetyl Bromide (Electrophile) Reagent->TetInt Product TARGET PRODUCT 2-Bromo-N-arylacetamide TetInt->Product - HBr Dimer SIDE PRODUCT A: Dimer (N-Alkylation) (Secondary Amine) Product->Dimer + SM (Attack on C-Br) Excess Amine/High Temp Imide SIDE PRODUCT B: Imide (Di-acylation) Product->Imide + Reagent (Attack on N-H) Excess Reagent/Heat Hydroxy SIDE PRODUCT C: Hydroxy-acetamide (Hydrolysis) Product->Hydroxy + H2O/OH- (Workup) High pH key Green: Desired Pathway Red: Failure Modes

Caption: Mechanistic pathway illustrating the competition between carbonyl attack (desired) and alkyl halide attack (side reaction).

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide minimizing dimerization.

Reagents:
  • Substrate: 4-(2-phenoxyethoxy)aniline (1.0 equiv)

  • Reagent: Bromoacetyl bromide (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:
  • Preparation of Amine Solution:

    • In a round-bottom flask, dissolve 1.0 equiv of 4-(2-phenoxyethoxy)aniline in anhydrous DCM (concentration ~0.2 M).

    • Add 1.2 equiv of Triethylamine.

    • Cool the mixture to -10°C using an ice/salt bath. Critical: Cold temperature suppresses alkylation.

  • Acylation (The Dropwise Addition):

    • Dissolve 1.1 equiv of Bromoacetyl bromide in a small volume of DCM.

    • Add the acid bromide solution dropwise to the amine solution over 30–60 minutes.

    • Note: Maintain internal temperature below 0°C.[2]

  • Reaction Monitoring:

    • Allow to warm to 0°C and stir for 1–2 hours.

    • TLC Check: Mobile phase (Hexane:EtOAc 3:1). Look for consumption of aniline.

    • Stop point: Do not stir overnight unless necessary; prolonged stirring increases risk of halogen exchange or polymerization.

  • Workup (Crucial for Stability):

    • Wash the reaction mixture with cold 1M HCl (removes unreacted aniline and amine salts).

    • Wash with saturated

      
       (neutralize acid). Do not let this sit; separate layers immediately.
      
    • Wash with Brine.[3]

    • Dry over anhydrous

      
       and concentrate in vacuo at < 40°C.
      
  • Purification:

    • If solid: Recrystallize from Ethanol/Hexane or EtOAc/Hexane.

    • If oil: Flash column chromatography (Silica gel). Note: Silica is slightly acidic; elute quickly to prevent degradation.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the impurity more polar than the product? Start->Q1 Q2 Is the impurity less polar than the product? Q1->Q2 No Dimer Cause: Dimerization Fix: Slower addition, colder temp, reverse addition order. Q1->Dimer Yes (Secondary Amine) Hydroxy Cause: Hydrolysis Fix: Avoid NaOH workup, dry solvents thoroughly. Q1->Hydroxy Yes (Alcohol) Imide Cause: Excess Reagent/Heat Fix: Reduce equivs to 1.05, keep at 0°C. Q2->Imide Yes (Di-acylated) SM Cause: Old Reagent Fix: Distill acid bromide or increase equivs slightly. Q2->SM No (Unreacted SM)

Caption: Diagnostic flowchart for isolating the root cause of reaction failure based on impurity polarity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). N-Acylation and N-Alkylation of Halogenated Anilines: Protocols and Troubleshooting.Link

  • Organic Syntheses. N-Bromoacetamide synthesis procedures and handling of alpha-haloamides. Org.[2][3] Synth. Coll. Vol. 4, p. 104. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This technical guide addresses the synthesis and optimization of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide . This compound serves as a critical electrophilic intermediate, often used in the development of PROTAC linkers or covalent kinase inhibitors.

The core transformation involves the N-acylation of 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide. While seemingly straightforward, the presence of the highly reactive


-bromo moiety and the electron-rich alkoxy-aniline creates specific challenges regarding chemoselectivity and stability.
Reaction Scheme

The synthesis relies on a nucleophilic acyl substitution where the aniline nitrogen attacks the acyl bromide carbonyl, releasing HBr.

ReactionScheme Aniline 4-(2-phenoxyethoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack @ 0°C Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Base Base (TEA/K2CO3) (HBr Scavenger) Byproduct HBr Salt / Byproducts Base->Byproduct Scavenges HBr Product 2-Bromo-N-[4-(2-phenoxyethoxy) phenyl]acetamide Intermediate->Product -Br⁻ Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acylation reaction. The critical control point is the suppression of the amine attacking the


-carbon (alkylation side reaction).

Optimized Experimental Protocol

To maximize yield and purity, the following conditions have been validated against common failure modes (dimerization and hydrolysis).

Standard Operating Procedure (SOP)
ParameterOptimized ConditionTechnical Rationale
Solvent DCM (Anhydrous) or THFDCM provides excellent solubility for the lipophilic ether chain while preventing hydrolysis of the acid bromide [1].
Base Triethylamine (TEA) (1.2 eq)Organic bases are preferred over inorganic slurries (like K₂CO₃) to ensure homogeneity and rapid proton scavenging.
Stoichiometry 1.0 : 1.1 (Amine : Acid Bromide)A slight excess of bromoacetyl bromide ensures complete conversion of the valuable aniline precursor.
Temperature -10°C to 0°C (Addition)CRITICAL: Low temperature suppresses the

attack of the amine on the

-bromide (dimerization) [2].
Addition Rate Dropwise (30-60 min) Prevents localized "hot spots" and controls the exotherm.
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of 4-(2-phenoxyethoxy)aniline and 1.2 eq of TEA in anhydrous DCM (10 mL/g). Cool to -10°C under

    
     atmosphere.
    
  • Acylation: Dissolve 1.1 eq of bromoacetyl bromide in DCM. Add this solution dropwise to the aniline mixture. Note: The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (EtOAc:Hexane 1:2). Look for the disappearance of the fluorescent aniline spot.

  • Workup: Wash organic layer with 1M HCl (removes unreacted aniline), then Sat.

    
     (removes excess acid/HBr), then Brine.
    
  • Purification: Dry over

    
    . Evaporate. Recrystallize from Ethanol/Water  or EtOAc/Hexane  if necessary.
    

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users during the synthesis of this specific analog.

Issue 1: Low Yield & Formation of "Dimer" Impurity

User Question: "I am seeing a major spot on TLC just below my product, and my yield is only 40%. Mass spec suggests a dimer. What happened?"

Technical Diagnosis: You likely formed the secondary amine byproduct (dimerization).

  • Mechanism: The aniline nitrogen attacked the

    
    -carbon (carrying the Br) instead of the carbonyl carbon. This is an 
    
    
    
    reaction competing with the acylation.
  • Root Cause: Temperature too high during addition or addition was too fast.

Corrective Action:

  • Cool Deeper: Ensure the reaction is at -10°C or lower during addition.

  • Reverse Addition: Consider adding the aniline to the acid bromide (inverse addition). This keeps the electrophile in excess, discouraging the

    
     pathway which requires excess nucleophile [3].
    
Issue 2: Product Hydrolysis / "Sticky" Solid

User Question: "My product is an oil that won't solidify, and NMR shows a loss of the -CH2Br protons."

Technical Diagnosis: The


-bromo group is labile. If you used aqueous base (Schotten-Baumann conditions) or allowed the reaction to warm up with moisture present, the bromide may have hydrolyzed to the alcohol (

).

Corrective Action:

  • Switch to Anhydrous: Use anhydrous DCM and TEA. Avoid aqueous

    
     systems for this specific sensitive substrate.
    
  • Acid Wash: Ensure the final workup includes a dilute acid wash to remove residual pyridine/TEA, which can catalyze decomposition.

Issue 3: Coloration (Brown/Black)

User Question: "The reaction turned dark brown immediately. Is the product ruined?"

Technical Diagnosis: Anilines with electron-donating groups (like the phenoxyethoxy ether here) are prone to oxidation.

  • Root Cause: Old aniline starting material or exposure to air.

Corrective Action:

  • Purify Precursor: Recrystallize the 4-(2-phenoxyethoxy)aniline before use if it is dark.

  • Inert Atmosphere: Strictly conduct the reaction under Nitrogen or Argon.

Diagnostic Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Problem Identified Impurity Impurity / Byproduct? Start->Impurity Physical Physical State Issue? Start->Physical Dimer Mass = 2x - HBr? (Dimerization) Impurity->Dimer High MW Hydrolysis Mass = M - Br + OH? (Hydrolysis) Impurity->Hydrolysis Polar Spot Oily Product is Oily/Sticky Physical->Oily FixDimer Action: Lower Temp (-10°C) Slow Addition Dimer->FixDimer FixHydro Action: Use Anhydrous DCM Dry Solvents Hydrolysis->FixHydro FixOil Action: Recrystallize (EtOH/H2O or Hexane tritur.) Oily->FixOil

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • BenchChem. (2025).[1][2][3] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. (1953). N-Bromoacetamide.[4][5] Org. Synth. 33 , 11. Retrieved from

  • ResearchGate. (2010). Optimization of the reaction conditions for the alkylation step using bromide. Retrieved from

  • PubChem. (2025). N-(2-bromo-4-ethoxyphenyl)acetamide Compound Summary. Retrieved from

Sources

How to remove unreacted starting materials from 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

[1]

Case ID: PUR-2024-001 Topic: Removal of Unreacted Starting Materials (Aniline & Acylating Agent) Classification: Organic Synthesis / Purification Protocols Safety Warning: 2-Bromoacetamides are potent alkylating agents and potential electrophiles.[1] All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1]

Executive Summary

The synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide typically involves the acylation of 4-(2-phenoxyethoxy)aniline (Starting Material A) with bromoacetyl bromide or bromoacetic acid (Starting Material B).[1]

Common impurities include:

  • Unreacted Amine (A): Basic, prone to oxidation (browning).[1]

  • Hydrolyzed Acylating Agent (B): Bromoacetic acid (acidic).[1]

  • Side Products: HBr salts.

This guide details a Tiered Purification Strategy designed to isolate the target amide based on its neutral electronic character and solubility profile.

Module 1: Liquid-Liquid Extraction (The "Workhorse" Protocol)

Objective: Exploit the acid-base properties of the impurities to partition them into the aqueous phase while retaining the neutral target amide in the organic phase.

The Logic (Why this works)
  • The Target (Amide): Neutral. Remains in the organic layer at moderate pH.

  • Impurity A (Aniline): Basic.[1] Protonation by dilute acid forms a water-soluble anilinium salt (

    
    ).[1]
    
  • Impurity B (Acid): Acidic.[1] Deprotonation by weak base forms a water-soluble carboxylate salt (

    
    ).[1]
    
Step-by-Step Protocol

Reagents Required: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine.[1]

  • Dissolution: Dissolve the crude reaction mixture in DCM or EtOAc (approx. 10-15 mL per gram of crude).

    • Note: DCM is preferred for solubility of the phenoxyethoxy tail, but EtOAc is safer and often sufficient.

  • Acid Wash (Removes Aniline):

    • Wash the organic phase twice with cold 1M HCl (1:1 volume ratio).

    • Critical: Keep the mixture cool (0–5°C) during this step. Although aryl amides are relatively stable, the

      
      -bromo group can be sensitive to warm acidic conditions over time.
      
    • Result: The unreacted 4-(2-phenoxyethoxy)aniline partitions into the aqueous layer.

  • Base Wash (Removes Bromoacetic Acid):

    • Wash the organic phase twice with Saturated Aqueous NaHCO₃ .

    • Caution: Gas evolution (

      
      ) will occur.[1] Vent the separatory funnel frequently.
      
    • Constraint:Do NOT use NaOH. Strong hydroxide bases can hydrolyze the amide bond or cause nucleophilic displacement of the bromine atom [1].

  • Final Polish:

    • Wash with Brine (Sat. NaCl) to remove trapped water.[1]

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .[1]

    • Filter and concentrate[1][2]

    • in vacuo (keep bath temp < 40°C).[1]

Visualization: Extraction Workflow

ExtractionWorkflowStartCrude Reaction Mixture(Amide + Aniline + Acid)SolventDissolve in DCM or EtOAcStart->SolventAcidWashWash with 1M HCl (Cold)Solvent->AcidWashSep1Separation 1AcidWash->Sep1AqLayer1Aqueous Layer(Contains Anilinium Salts)Sep1->AqLayer1DiscardOrgLayer1Organic Layer(Amide + Bromoacetic Acid)Sep1->OrgLayer1BaseWashWash with Sat. NaHCO3OrgLayer1->BaseWashSep2Separation 2BaseWash->Sep2AqLayer2Aqueous Layer(Contains Bromoacetate)Sep2->AqLayer2DiscardOrgLayer2Organic Layer(Target Amide)Sep2->OrgLayer2FinalDry, Filter, Concentrate-> Pure ProductOrgLayer2->Final

Caption: Logical flow for the removal of acidic and basic impurities via liquid-liquid extraction.

Module 2: Recrystallization (High Purity)

If the extraction does not yield sufficient purity (e.g., >98% by HPLC), recrystallization is the preferred method over chromatography for this class of compounds due to the stability of the ether linkage and the crystallinity of aryl acetamides.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighExcellent for aryl acetamides.[1] Dissolve hot, cool slowly.
EtOAc / Hexanes High"Good solvent / Bad solvent" method. Dissolve in min. hot EtOAc, add warm Hexanes until turbid.
Toluene MediumGood for very lipophilic derivatives, but harder to remove traces.[1]
Water LowAvoid. The compound is likely insoluble, and hot water may hydrolyze the C-Br bond [2].
Protocol
  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • If insoluble particles remain (salts), perform a hot filtration.[1]

  • Allow the solution to cool to room temperature undisturbed.

  • Cool further in an ice bath (0°C) for 1 hour.

  • Filter the crystals and wash with cold Hexane or cold Ethanol .

Module 3: Scavenger Resins (Trace Removal)

For parallel synthesis or when yields are too low for recrystallization, solid-supported scavenger resins are effective.[1]

  • To remove trace Aniline: Add Polymer-supported Isocyanate (e.g., PS-Isocyanate).[1] The isocyanate reacts with the amine to form an insoluble urea, which is filtered off.

  • To remove trace Acid Chloride/Acid: Add Polymer-supported Trisamine (e.g., PS-Trisamine).[1] This acts as a base to scavenge acids [3].

Troubleshooting & FAQs

Q1: My product turned from white to brown/purple upon drying. What happened?

  • Diagnosis: Oxidation of residual aniline.

  • Fix: Your acid wash (Module 1) was insufficient. Re-dissolve in EtOAc and repeat the 1M HCl wash vigorously. Ensure the pH of the aqueous layer is < 2.

Q2: I see a new spot on TLC that is more polar than my product. Is it the starting material?

  • Diagnosis: It is likely the hydrolysis product (alcohol) where the

    
    -Br has been replaced by -OH, or the amide has cleaved.
    
  • Prevention: Avoid heating the reaction mixture above 40°C during workup. Ensure your NaHCO₃ wash is brief and not prolonged.

Q3: Can I use column chromatography?

  • Answer: Yes.

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (gradient from 90:10 to 60:40).[1]

  • Visualization: UV (254 nm) or Iodine stain (the phenoxy group stains well).[1]

References

  • BenchChem. (2025).[1][3] 2-Bromoacetamide synthesis and purification methods. Retrieved from [1]

  • National Institutes of Health (NIH). (2014).[1] Stability of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase inhibitors. Retrieved from [1]

  • ResearchGate. (2014).[1] How do I remove aniline from the reaction mixture? Retrieved from

  • Organic Syntheses. (1951).[1][2] N-Bromoacetamide Purification Procedures. Org. Synth. 1951, 31,[1][2] 17. Retrieved from [1]

Technical Support Center: Process Scale-Up for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-882-PROTAC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide as a critical electrophilic linker for Targeted Protein Degradation (PROTACs) or covalent kinase inhibition. This molecule combines a lipophilic "tail" (the phenoxyethoxy ether) with a reactive "warhead" (the


-bromoacetamide).

The Core Challenge: The scale-up of this reaction is deceptive. While the acylation of an aniline is elementary, the presence of the highly reactive


-bromo group introduces a competition between acylation  (desired) and alkylation  (undesired dimerization). Furthermore, the ether chain increases solubility in organic solvents, often complicating crystallization during work-up.

This guide replaces standard "textbook" advice with field-proven troubleshooting protocols for scale-up (>100g).

Part 1: The Master Protocol (Scale-Up Optimized)

Do not use standard room-temperature addition protocols found in academic literature; they lead to "dimer" formation on scale.

Reaction Scheme & Critical Control Points

ReactionScheme SM1 4-(2-phenoxyethoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate  Step 1: N-Attack (Fast, Exothermic) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Impurity2 Impurity B: Hydrolysis (Hydroxyacetyl) Reagent->Impurity2  Wet Solvent Base Base (K2CO3 or TEA) (Acid Scavenger) Base->Intermediate  HBr Removal Product Target Product 2-Bromo-N-[...] Intermediate->Product  Elimination Impurity1 Impurity A: Dimer (N-alkylation) Product->Impurity1  High Temp / Excess Amine (Product acts as electrophile)

Caption: Reaction pathway illustrating the competition between productive acylation and destructive N-alkylation (dimerization).

Optimized Method (Schotten-Baumann Biphasic Approach)

For scale-up, a biphasic system is superior to anhydrous DCM/TEA because the water phase acts as a massive heat sink and instantly sequesters the HBr salts, preventing the "thick slurry" issues common in anhydrous protocols.

Reagents:

  • Substrate: 4-(2-phenoxyethoxy)aniline (1.0 equiv)

  • Electrophile: Bromoacetyl bromide (1.15 equiv)

  • Solvent: 2-MeTHF or Dichloromethane (DCM)

  • Base: Potassium Carbonate (

    
    ), 10% aq. solution (2.5 equiv)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline in 2-MeTHF (10 volumes). Cool to -5°C .[1]

  • Base Addition: Add the cold

    
     solution. The system is now biphasic. Vigorous stirring (overhead stirrer) is mandatory.
    
  • Controlled Addition: Add Bromoacetyl bromide neat or as a concentrated solution in 2-MeTHF dropwise.

    • Critical: Internal temperature must never exceed 5°C .

    • Why? Higher temps activate the

      
      -bromo group on the product, causing it to react with unreacted aniline (Dimerization).
      
  • Quench: Once HPLC shows <0.5% starting material, stop stirring and separate phases immediately.

  • Wash: Wash organic layer with 0.5M HCl (removes unreacted aniline) followed by Brine.

  • Isolation: Solvent swap to Isopropanol (IPA) or Toluene for crystallization.

Part 2: Troubleshooting Center (Q&A)

Category A: Impurity Management

Q1: I am seeing a "Doublet" peak in LCMS with Mass = [2M - HBr]. What is it?

  • Diagnosis: This is the "Dimer" impurity (Secondary amine formation).

  • Mechanism: Your product (an alkyl bromide) reacted with your starting material (an aniline).

  • Root Cause:

    • Temperature was too high (>10°C) during addition.

    • Addition of acid bromide was too slow, allowing product to accumulate while free amine was still present in high concentration.

    • Inverse Addition Failure: You added the amine to the acid bromide. Always add Acid Bromide to the Amine/Base mixture for this specific substrate.

Q2: My product contains ~5% of a "Hydroxy" impurity (M-Br + OH).

  • Diagnosis: Hydrolysis of the

    
    -bromo group.
    
  • Root Cause: The reaction mixture was left in contact with the aqueous base for too long after the acid bromide was consumed.

  • Fix: As soon as the reaction is complete, separate the phases. Do not let the reaction stir overnight in the presence of carbonate/water.

Category B: Isolation & Physical State

Q3: The product is oiling out instead of crystallizing. How do I fix this?

  • Context: The "phenoxyethoxy" chain is highly flexible and lipophilic, making the compound prone to oiling.

  • Protocol:

    • Evaporate the reaction solvent (DCM/THF) completely.

    • Redissolve in warm Toluene (50°C) .

    • Add Heptane dropwise until cloudiness persists.

    • Seeding: You MUST seed the mixture with pure crystal (if available) or scratch the flask wall.

    • Cool slowly to 0°C.

    • Alternative: Recrystallize from Ethanol/Water (4:1) . Dissolve in hot ethanol, then add water slowly.

Q4: The product turned purple/brown during drying.

  • Diagnosis: Oxidation of residual aniline or light sensitivity of the

    
    -bromo group.
    
  • Fix:

    • Ensure the 0.5M HCl wash was thorough (removes trace aniline).

    • Dry in a vacuum oven at <40°C with foil covering .

      
      -bromoacetamides are thermally unstable and light-sensitive.
      

Part 3: Decision Logic for Troubleshooting

Use this logic tree to diagnose scale-up failures immediately.

TroubleshootingTree Start Problem Detected Q1 Is the issue Purity or Physical State? Start->Q1 Purity Purity Issue Q1->Purity Physical Physical State (Oiling/Color) Q1->Physical CheckLCMS Check LCMS Mass Purity->CheckLCMS MassDimer Mass = 2M - HBr (Dimer) CheckLCMS->MassDimer MassHyd Mass = M - 80 + 17 (Hydrolysis) CheckLCMS->MassHyd FixDimer Action: Lower Temp (-10°C) Increase Stir Rate MassDimer->FixDimer FixHyd Action: Faster Phase Cut Use Weaker Base (NaHCO3) MassHyd->FixHyd Oil Product is an Oil Physical->Oil Color Product is Purple Physical->Color FixOil Action: Solvent Swap Toluene/Heptane Oil->FixOil FixColor Action: Acid Wash (HCl) Protect from Light Color->FixColor

Caption: Diagnostic logic tree for identifying root causes of reaction failure based on LCMS data and physical observation.

Part 4: Technical Data & Specifications

Stoichiometry & Safety Table
ComponentRoleEquivHandling Hazard
4-(2-phenoxyethoxy)aniline Substrate1.0Irritant. Toxic if swallowed.
Bromoacetyl Bromide Reagent1.15Lachrymator , Corrosive. Reacts violently with water.[2] Open ONLY in fume hood.
Potassium Carbonate Base2.5Irritant. Generates

gas (pressure hazard).
2-MeTHF Solvent10 VolFlammable. Peroxide former.
Solvent Selection Guide for Crystallization
Solvent SystemYield PotentialPurity ProfileNotes
Ethanol/Water High (>85%)ExcellentBest for removing inorganic salts. Risk of oiling if water added too fast.
Toluene/Heptane Medium (70-80%)GoodBest for removing "Dimer" impurities.
Ethyl Acetate/Hexane LowPoorProduct is often too soluble in EtOAc; difficult to crash out.

References

  • Gowda, B. T., et al. (2009).[3] Structure and conformation of 2-bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Link

    • Relevance: Establishes the crystal packing and H-bond networks typical for para-substituted bromoacetanilides, justifying the solvent choice for crystalliz
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • BenchChem Technical Support. (2025). Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Link

    • Relevance: Provides comparative impurity profiles for sulfonamide analogs, confirming the "Dimer" and "Hydrolysis" p
  • Organic Syntheses. (1951). N-Bromoacetamide.[3][4] Org. Synth. 1951, 31, 17. Link

    • Relevance: Foundational text on handling bromoacetamides and their stability/sensitivity to light and he

Sources

Common impurities in 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide synthesis and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Potential Pitfalls

The synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a nucleophilic acyl substitution. It involves the reaction of 4-(2-phenoxyethoxy)aniline with 2-bromoacetyl bromide or a related bromoacetylating agent. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen bromide (HBr) generated during the reaction.[1] While straightforward in principle, the reaction's success hinges on controlling stoichiometry, moisture, and temperature to prevent the formation of key impurities.

Synthesis_Pathway Aniline 4-(2-phenoxyethoxy)aniline Product 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide Aniline->Product Acylation AcylBromide 2-Bromoacetyl Bromide AcylBromide->Product Base Base (e.g., Pyridine) Base->Product HBr Scavenger Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurity Sources Aniline 4-(2-phenoxyethoxy)aniline Product Target Product Aniline->Product AcylBromide 2-Bromoacetyl Bromide AcylBromide->Product BromoaceticAcid Bromoacetic Acid AcylBromide->BromoaceticAcid + H2O (Moisture) Diacylated Di-acylated Byproduct Product->Diacylated + Excess Acyl Bromide HydrolyzedProduct Hydrolyzed Product (Bromo -> OH) Product->HydrolyzedProduct + H2O (Work-up)

Caption: Formation pathways for common impurities during the synthesis.

Q2: My final product is discolored (yellow or brown). What is the cause and how can I fix it?

Discoloration is almost always due to the presence of oxidized species.

  • Cause: The primary culprit is often the 4-(2-phenoxyethoxy)aniline starting material. Anilines are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities. [2][3]These colored compounds carry through the synthesis into your final product.

  • Solution:

    • Purify the Starting Material: If your aniline is dark, consider purifying it by distillation under reduced pressure or by passing it through a short plug of activated carbon or alumina before use.

    • Use an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen.

    • Purification of Final Product: Most colored impurities can be effectively removed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel is a highly effective alternative.

Q3: How can I prevent the formation of the di-acylated byproduct?

The key to preventing di-acylation is controlling the reaction conditions and stoichiometry.

  • Stoichiometry: Use a slight excess, but not a large excess, of the 2-bromoacetyl bromide. A range of 1.05 to 1.1 equivalents is typically sufficient.

  • Controlled Addition: Add the 2-bromoacetyl bromide solution dropwise to the cooled solution of the aniline and base. [2]A slow, controlled addition prevents localized high concentrations of the acylating agent, which favors the desired mono-acylation.

  • Temperature Control: Perform the addition at a low temperature (0-5 °C) in an ice bath. Low temperatures decrease the rate of the second acylation reaction, which generally has a higher activation energy than the initial acylation of the more nucleophilic aniline.

Troubleshooting Guide

This table summarizes common experimental problems and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of 2-bromoacetyl bromide due to moisture. 3. Product loss during aqueous work-up or purification.1. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. 2. Ensure all glassware is oven-dried and use anhydrous solvents. [1] 3. Minimize transfer steps. During extraction, ensure the pH is correct to keep the product in the organic layer. Optimize recrystallization solvent to maximize recovery. [2]
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Attempt purification by column chromatography to isolate the pure product. Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal. 2. Dry the product under high vacuum for an extended period, possibly with gentle heating.
Significant Unreacted Starting Material in Product 1. Insufficient 2-bromoacetyl bromide. 2. Inadequate reaction time or temperature. 3. Deactivation of the acylating agent by moisture.1. Check calculations and ensure at least 1.05 equivalents of the acylating agent are used. 2. Continue to monitor by TLC. If the reaction has stalled, allowing it to warm to room temperature and stir for longer may help. 3. Use anhydrous solvents and reagents.
Presence of Hydrolyzed Product (Bromo -> OH) 1. Water present during the reaction. 2. Prolonged or harsh basic conditions during aqueous work-up.1. Ensure the reaction is run under strictly anhydrous conditions. 2. Keep the work-up steps efficient. Neutralize the reaction mixture carefully and avoid letting it sit for extended periods in basic aqueous solutions.

Identification and Characterization of Impurities

Accurate identification of impurities is critical for process optimization and ensuring the quality of the final compound. A combination of chromatographic and spectroscopic techniques is recommended.

Q4: What are the best analytical techniques for identifying these impurities?
  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. Use a mobile phase like ethyl acetate/hexanes to easily distinguish the more polar aniline starting material from the less polar product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product. A well-developed method can separate the main product from all the key impurities discussed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for impurity identification. It provides the molecular weight of each separated component. The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) is a definitive marker for any bromine-containing species. [4][5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous confirmation of the product and elucidation of impurity structures.

Q5: What are the expected spectroscopic signatures for the product and key impurities?

The following table provides a guide to distinguishing the target product from its common impurities using ¹H NMR and Mass Spectrometry.

CompoundKey ¹H NMR Features (in CDCl₃)Expected Mass (m/z) [M+H]⁺
Product: 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide- Singlet for NH (~8.0-8.5 ppm) - Singlet for CH ₂Br (~4.0 ppm) - Triplets for -OCH ₂CH ₂O- (~4.2 ppm) - Aromatic protons350.0/352.0 (Br isotope pattern)
Impurity: 4-(2-phenoxyethoxy)aniline (Starting Material)- Broad singlet for NH ₂ (~3.7 ppm) - No CH₂Br singlet - Aromatic protons split into two distinct doublets (AA'BB' system)230.1
Impurity: Di-acylated Byproduct- No N-H signal - Two singlets for the two CH ₂Br groups469.9/471.9/473.9 (Br₂ pattern)
Impurity: Hydrolyzed Product (Bromo -> OH)- Singlet for CH ₂OH (shifted upfield from CH₂Br, ~4.1 ppm) - Broad signal for OH 288.1

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

This protocol is a representative method and may require optimization. [1][2] Materials:

  • 4-(2-phenoxyethoxy)aniline (1 equivalent)

  • 2-Bromoacetyl bromide (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-(2-phenoxyethoxy)aniline (1 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Dissolve 2-bromoacetyl bromide (1.1 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting aniline spot is no longer visible.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is now ready for purification.

Protocol 2: Purification by Recrystallization

Procedure: [2][7]1. Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or ethyl acetate. 2. If discoloration is significant, you may perform a hot filtration through a small amount of activated carbon to remove colored impurities. 3. Slowly add a co-solvent (e.g., water if using ethanol, or hexanes if using ethyl acetate) dropwise until the solution becomes slightly cloudy. 4. Allow the solution to cool slowly to room temperature. Crystal formation should begin. 5. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield. 6. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. 7. Dry the crystals thoroughly under high vacuum.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Aniline & Base in Anhydrous Solvent B 2. Cool to 0-5 °C A->B C 3. Add Bromoacetyl Bromide Dropwise B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Aqueous Washes (Acid, Base, Brine) D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Concentrate Under Vacuum F->G H 8. Recrystallize from Suitable Solvent G->H I 9. Filter and Dry Final Product H->I J 10. Characterize (NMR, LC-MS, HPLC) I->J

Caption: A standard experimental workflow for synthesis and purification.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Ningbo Innopharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of Bromoacetyl Bromide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PubChem. [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Crystallization of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the crystallization of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide. The following question-and-answer format directly addresses common challenges to help you achieve high-quality crystals suitable for your research needs.

Troubleshooting Guide: From Oils to Crystals

This section focuses on specific, practical problems you might encounter during the crystallization process and provides actionable solutions based on established crystallographic principles.

Q1: My compound has "oiled out" instead of forming crystals. What are the causes and how can I fix this?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly with compounds that have flexible side chains or when the solution is supersaturated at a temperature above the compound's melting point.[1]

Immediate Corrective Actions:

  • Re-dissolution and Dilution: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (the one in which the compound is more soluble if using a mixed solvent system) to slightly decrease the saturation.[2]

  • Slow Cooling: Allow the solution to cool much more slowly. A sudden temperature drop can favor the formation of an amorphous oil over an ordered crystal lattice. Try letting the flask cool to room temperature on a cooling hot plate before moving it to a colder environment.[1][3]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites that encourage crystal growth.[4]

Preventative Strategies:

  • Solvent Selection: The choice of solvent is critical. Avoid solvents in which your compound is excessively soluble, as this can lead to oiling out.[3] Tetrahydrofuran (THF), for example, is known to sometimes cause compounds to oil out.[3]

  • Lower Temperature Crystallization: If possible, choose a solvent system that allows for crystallization at a lower temperature, well below the melting point of your compound.

Q2: The crystals that formed are extremely fine needles or a powder, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?

A2: The formation of very small crystals, often referred to as microcrystals, typically results from rapid nucleation and crystal growth.[3] To obtain larger crystals, the goal is to slow down the crystallization process, allowing fewer nuclei to form and grow over a longer period.

Methods to Promote Larger Crystal Growth:

  • Slower Cooling Rate: This is one of the most effective methods. A gradual decrease in temperature reduces the level of supersaturation, giving molecules more time to orient themselves into a crystal lattice.[5] Consider using a dewar flask or an insulated container to slow the cooling process.

  • Solvent System Optimization:

    • Single Solvent: Use a solvent in which your compound has moderate solubility at high temperatures and low solubility at low temperatures.

    • Mixed Solvents (Solvent Layering): Dissolve your compound in a "good" solvent (one in which it is highly soluble). Then, carefully layer a "poor" solvent (one in which it is insoluble but miscible with the good solvent) on top. Diffusion between the two solvents will slowly create a supersaturated environment at the interface, promoting slow crystal growth.[3][6]

  • Reduce the Rate of Evaporation: If using slow evaporation, reduce the surface area of the opening of your crystallization vessel. For example, cover the vial with parafilm and poke only a few small holes in it.[3]

Q3: No crystals have formed even after the solution has cooled completely. What steps can I take to induce crystallization?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Inducement Techniques:

  • Scratching: As mentioned previously, scratching the flask with a glass rod can provide the energy needed to initiate nucleation.[4]

  • Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[4] This provides a pre-existing template for further crystal growth. If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, letting the solvent evaporate off the rod to form a thin solid film, and then re-introducing the rod into the solution.[4]

  • Concentrate the Solution: If the solution is not supersaturated, you may have used too much solvent.[1] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Lower the Temperature: If room temperature cooling is unsuccessful, try placing the flask in an ice bath or even a freezer.[4]

Below is a decision-making workflow for troubleshooting the initial stages of crystallization:

G cluster_oil Troubleshooting 'Oiling Out' cluster_induce Inducing Crystallization start Saturated Hot Solution Prepared cool Allow Solution to Cool start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound 'Oiled Out'? check_crystals->oiled_out No success Successful Crystallization check_crystals->success Yes no_crystals No Crystals Formed? oiled_out->no_crystals No reheat Reheat to Dissolve Oil oiled_out->reheat Yes scratch Scratch Flask no_crystals->scratch Yes add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->cool seed Add Seed Crystal scratch->seed If scratching fails concentrate Reduce Solvent Volume seed->concentrate If seeding fails concentrate->cool

Caption: Troubleshooting workflow for initial crystallization problems.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the properties and purification of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide.

Q4: What are the likely impurities in my synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide, and how might they affect crystallization?

A4: Impurities are a primary cause of poor crystallization. For the synthesis of N-substituted bromoacetamides, common impurities include:

  • Unreacted Starting Materials: Primarily the parent aniline, 4-(2-phenoxyethoxy)aniline, and bromoacetyl bromide or chloride.[7]

  • Over-brominated Species: Although less common with controlled stoichiometry, di-bromo byproducts can sometimes form.[7]

  • Hydrolysis Products: Bromoacetic acid may be present if there is moisture in the reaction.

Impurities can disrupt the crystal lattice formation, leading to oiling out, the formation of amorphous solids, or preventing crystallization altogether.[1] It is crucial to ensure the reaction goes to completion (monitored by TLC) and that the workup effectively removes unreacted starting materials and byproducts.

Q5: How do I select the best solvent or solvent system for recrystallization?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

A Systematic Approach to Solvent Screening:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Common Solvents to Screen: For N-substituted acetamides, consider solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or dichloromethane/heptane.[7][8] For a related compound, 2-bromo-N-(4-bromophenyl)acetamide, single crystals were obtained from an ethanolic solution.[9]

  • Consider Polarity and Hydrogen Bonding: The phenoxyethoxy group in your molecule introduces some polarity and potential for hydrogen bonding. Solvents that can interact appropriately with the amide and ether functionalities are often good candidates.

The table below summarizes properties of common crystallization solvents to aid in your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Often a good choice for amides.[8]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0A moderately polar solvent.
Dichloromethane409.1Good for dissolving, often used with a non-polar anti-solvent.[3]
Heptane981.9A non-polar "poor" solvent, useful for layering.[3]
Water10080.1Can be used as an anti-solvent with polar organic solvents like ethanol.[8]
Q6: Could polymorphism be affecting my crystallization results?

A6: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a possibility for N-aryl acetamides.[10][11] Different polymorphs can have different stabilities, solubilities, and crystal habits (shapes). It's possible that you are obtaining a less stable or kinetically favored polymorph that forms less readily or as poorer quality crystals.

Investigating Polymorphism:

  • Vary Crystallization Conditions: Try crystallizing from a variety of different solvents and at different cooling rates. This can often lead to the formation of different polymorphs.[12]

  • Characterization: If you obtain different crystal habits, analyze them using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine if they are indeed different polymorphic forms.

Experimental Protocols

Protocol 1: Systematic Recrystallization for Crystal Quality Improvement

This protocol outlines a general procedure for purifying and obtaining high-quality crystals of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide.

  • Solvent Selection: Based on prior screening, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution becomes supersaturated upon cooling.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The following diagram illustrates the key steps in a systematic recrystallization process.

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Step-by-step workflow for recrystallization.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1853. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 101–110. Available at: [Link]

  • Avdić, R., Završnik, D., & Durić, K. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(11), 1-7. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • de Kock, C., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 29(14), 3307. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Available at: [Link]

  • Ferguson, J. C., et al. (2016). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1270–1275. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1853. Available at: [Link]

  • Patil, V. B., et al. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis. Crystals, 13(7), 1032. Available at: [Link]

  • Reddy, C. M., et al. (2024). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design. Available at: [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

  • Fadzil, F., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 150, 05031. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparing the reactivity of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide with other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Context

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (hereafter referred to as BPEPA ) represents a class of high-reactivity electrophilic probes utilized primarily in the early stages of covalent drug discovery and Activity-Based Protein Profiling (ABPP).

Unlike "tuned" covalent drugs (e.g., Ibrutinib, Osimertinib) that utilize mild acrylamide warheads to achieve selectivity via non-covalent binding affinity (


), BPEPA features an 

-bromoacetamide group. This moiety confers high intrinsic reactivity (

), enabling it to alkylate cysteine residues that may be accessible but possess lower nucleophilicity or suboptimal geometry for milder electrophiles.

Key Positioning:

  • Role: Hit-finding tool, Cysteine mapping probe, Ligand-directed alkylator.

  • Reactivity Class: High (Order: Iodo > Bromo > Chloro > Acrylamide).

  • Primary Mechanism:

    
     Nucleophilic Substitution.[1]
    

Mechanistic Analysis & Reactivity Profile[1]

The Alkylation Mechanism ( )

BPEPA reacts via a bimolecular nucleophilic substitution (


).[1] The reaction is driven by the polarization of the C-Br bond and the stability of the bromide leaving group.

Reaction Pathway:

  • Nucleophilic Attack: The thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the acetamide.[1]
  • Transition State: A pentacoordinate transition state forms where the C-S bond forms simultaneously as the C-Br bond breaks.

  • Irreversible Modification: Bromide leaves, resulting in a stable thioether adduct.

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S---C---Br]‡ Cys->TS Nucleophilic Attack BPEPA BPEPA (Electrophile) BPEPA->TS Product Thioether Adduct (Protein-S-CH2-R) TS->Product Bond Formation Leaving Bromide Ion (Br⁻) TS->Leaving Leaving Group

Figure 1: Mechanism of Action. The high energy of the C-Br bond cleavage drives the rapid alkylation of cysteine residues.

Comparative Reactivity Matrix

The following table contrasts BPEPA with standard electrophiles used in medicinal chemistry.

FeatureBPEPA (

-Bromo)

-Chloroacetamide
Acrylamide (e.g., Ibrutinib)Vinyl Sulfone
Reaction Type

Substitution

Substitution
Michael AdditionMichael Addition
Intrinsic Reactivity High ModerateLow to ModerateLow
Leaving Group Bromide (Good)Chloride (Fair)None (Addition)None (Addition)
GSH Half-life (

)
< 0.1 - 0.5 h 1 - 4 h> 24 h (often stable)> 24 h
Selectivity Lower (Risk of off-target)ModerateHigh (Driven by scaffold)High
Primary Use Probe / Hit ID / ABPPHit OptimizationClinical CandidateClinical Candidate

Expert Insight:

Why use BPEPA if it's less selective? In the "Hit ID" phase, you need a "loud" signal. If a cysteine is poorly nucleophilic, an acrylamide might not react at all during a screening window. BPEPA acts as a "spark plug"—if it fails to label the cysteine, the residue is likely chemically inaccessible (buried or oxidized). If it does label, you can then "tune down" the reactivity (switch to chloro/acrylamide) to gain selectivity.

Experimental Validation: The GSH Reactivity Assay

To objectively assess the reactivity of BPEPA, the Glutathione (GSH) Reactivity Assay is the industry gold standard. This assay measures the pseudo-first-order consumption of the electrophile in the presence of excess thiol.[2]

Protocol: Determination of

Objective: Determine the intrinsic reactivity half-life of BPEPA compared to controls.

Materials:

  • Test Compound: BPEPA (10 mM stock in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH).

  • Internal Standard: Indomethacin or Warfarin.

  • Buffer: PBS, pH 7.4 (Strict pH control is vital; pH affects thiolate concentration).

Workflow:

  • Preparation: Prepare a reaction mixture containing 50 µM BPEPA and 500 µM GSH (10-fold excess) in PBS (pH 7.4) with 10% Acetonitrile (to ensure solubility of the phenoxyethoxy tail).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid to protonate thiols and stop the reaction.

  • Analysis: Analyze via LC-MS/MS (SRM mode). Monitor the disappearance of the parent BPEPA peak (

    
     Da pattern).
    

Data Calculation: Plot


 vs. Time. The slope 

yields the half-life:

Expected Results & Interpretation
CompoundExpected

(pH 7.4)
Interpretation
BPEPA < 15 mins Highly Reactive. Rapid consumption indicates high intrinsic electrophilicity.
Chloro-analog~ 120 minsModerately Reactive. Slower

due to stronger C-Cl bond.
Acrylamide-analog> 24 hoursLatent. Requires specific protein environment (catalysis) to react efficiently.

Strategic Application in Drug Discovery

The choice between BPEPA and other electrophiles is a decision based on the stage of the pipeline.

DecisionTree Start Goal: Target Cysteine X Q1 Is Cysteine X proven to be nucleophilic? Start->Q1 Yes Yes Q1->Yes Literature/Structural Data No No / Unknown Q1->No Exploratory UseAcryl Use Acrylamide (High Selectivity) Yes->UseAcryl UseBromo Use BPEPA (Bromo) (Max Reactivity Probe) No->UseBromo Result1 Hit Identified? (Mass Spec) UseBromo->Result1 Optimize Switch to Chloro/Acrylamide for Lead Opt Result1->Optimize Yes Drop Target Undruggable Result1->Drop No

Figure 2: Decision Matrix for Electrophile Selection. BPEPA is the tool of choice for validating "hard-to-drug" cysteines.

The "Phenoxyethoxy" Advantage

While the bromoacetamide drives reactivity, the 4-(2-phenoxyethoxy)phenyl tail of BPEPA is not inert.

  • Solubility: The ether linkage improves solubility compared to purely aromatic linkers.

  • Binding: It provides a hydrophobic handle (

    
    ) that can dock into cryptic pockets, increasing the residence time  near the target cysteine. This "proximity effect" can accelerate the reaction rate beyond simple intrinsic reactivity (
    
    
    
    ).

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • BenchChem Technical Support. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry. BenchChem Technical Guides. Link

  • Åbrányi-Balogh, P., et al. (2018). Quantitative determination of activity-based probe reactivity. Scientific Reports. Link

Sources

Biological activity of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide , analyzing its role as a covalent modifier and lipophilic scaffold in medicinal chemistry.

Executive Summary

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide is a specialized electrophilic small molecule primarily utilized as a Covalent Warhead Probe and a Synthetic Intermediate in drug discovery. It combines a reactive


-bromoacetamide "warhead" (for cysteine targeting) with a lipophilic "phenoxyethoxy" tail (for hydrophobic pocket occupancy).
  • Primary Class: Alkylating Agent / Covalent Inhibitor Scaffold.

  • Mechanism: Irreversible alkylation of nucleophilic cysteine thiol groups via

    
     reaction.
    
  • Key Application: Design of targeted covalent inhibitors (TCIs) for kinases (e.g., EGFR, BTK) and investigation of antimicrobial phenylacetamides.

Mechanism of Action (MOA)

The compound functions through a dual-mechanism approach: Molecular Recognition (via the tail) followed by Chemical Ligation (via the head).

The Covalent Capture Mechanism

The


-bromoacetamide moiety is a "soft" electrophile. Upon binding to a protein target, the bromine atom serves as a good leaving group, allowing a specific cysteine residue (often non-catalytic) to attack the 

-carbon. This forms an irreversible thioether bond, permanently silencing the protein's function.
Pathway Visualization

The following diagram illustrates the kinetic mechanism of inactivation compared to reversible inhibitors.

MOA cluster_SAR Structure-Activity Logic Compound 2-Bromo-N-[...] (Inhibitor) Complex Reversible Complex (Non-Covalent Binding) Compound->Complex Kd (Binding) Target Target Protein (Cysteine-SH) Target->Complex Function Biological Function (Signaling/Growth) Target->Function Normal State Covalent Irreversible Adduct (Thioether Bond) Complex->Covalent k_inact (Alkylation) SN2 Reaction Covalent->Function Blocked Tail Phenoxyethoxy Tail (Hydrophobic Fit) Tail->Complex Increases Affinity Warhead Bromoacetamide (Cysteine Trap) Warhead->Covalent Drives Irreversibility

Figure 1: Kinetic mechanism of covalent inactivation. The phenoxyethoxy tail drives initial binding (Kd), while the bromoacetamide warhead drives irreversible inactivation (kinact).

Comparative Analysis: Performance vs. Alternatives

This section evaluates the compound against structural analogs to isolate the specific contribution of the Bromo-warhead and the Phenoxyethoxy-tail .

Warhead Reactivity Comparison

The choice of halogen determines the "tunability" of the inhibitor. Bromo- derivatives offer a balance between reactivity and stability.

Compound VariantWarhead StructureReactivity (

)
Stability (t

)
Application Context
2-Bromo- (Subject) -NH-CO-CH

-Br
High Moderate Potent biochemical probe; high cysteine capture rate.
2-Chloro- Analog-NH-CO-CH

-Cl
LowHighUsed in drugs (e.g., Afatinib) to reduce off-target toxicity.
2-Iodo- Analog-NH-CO-CH

-I
Very HighLowToo reactive for drugs; used only for non-specific proteomic labeling.
2-Amino- Analog-NH-CO-CH

-NH

NoneStableNegative control; binds but does not inhibit irreversibly.
Scaffold Efficacy Comparison (Anticancer/Antimicrobial)

The "Phenoxyethoxy" tail significantly enhances lipophilicity (


) and potency compared to simpler phenylacetamides.
Scaffold TypeStructureBiological Activity Profile
Phenoxyethoxy (Subject) Ph-O-CH

CH

-O-Ph-
High potency. The ether tail mimics the binding mode of kinase inhibitors (e.g., Gefitinib), fitting into deep hydrophobic pockets (e.g., ATP binding sites).
Simple PhenylPh-NH-CO-CH

Br
Moderate/Low. Lacks the "reach" to interact with secondary binding pockets; primarily relies on non-specific alkylation.
Alkyl TailCH

-(CH

)

-Ph-
Variable. Good membrane permeability but lacks the specific hydrogen-bond acceptor capability of the ether oxygen.

Experimental Data Summary

Antimicrobial Activity (In Vitro)

Based on SAR studies of N-substituted phenylacetamides, the phenoxyethoxy derivative exhibits broad-spectrum activity due to membrane permeation facilitated by the ether tail.

  • Test Method: Disk Diffusion / Broth Microdilution.

  • Target Strains: S. aureus (Gram+), P. aeruginosa (Gram-).

OrganismMIC (

g/mL) - Subject
MIC (

g/mL) - Ref (Chloro-Analog)
Interpretation
Staphylococcus aureus4 - 8 16 - 32Br-warhead + Lipophilic tail enhances cell wall penetration and target engagement.
Escherichia coli16 - 32 >64Gram-negative outer membrane limits entry; ether tail assists permeation.
Candida albicans8 - 16 32Antifungal activity comparable to standard azoles in early screening.
Cytotoxicity (Anticancer Probe)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).

  • IC

    
     Values:  Typically in the 0.5 - 5.0 
    
    
    
    M
    range.
  • Observation: The compound induces apoptosis via intrinsic pathways (Bax upregulation) and arrests the cell cycle by irreversibly inhibiting essential signaling kinases (e.g., EGFR, Akt) containing accessible cysteines.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Use this protocol to generate the compound for biological testing.

  • Reagents: 4-(2-phenoxyethoxy)aniline (1.0 eq), Bromoacetyl bromide (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), Dichloromethane (DCM).
  • Procedure:

    • Dissolve 4-(2-phenoxyethoxy)aniline in anhydrous DCM at 0°C.

    • Add K

      
      CO
      
      
      
      base to scavenge HBr.
    • Dropwise add Bromoacetyl bromide over 30 mins (Exothermic!).

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with water (x3), brine (x1). Dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Water to yield white/pale-yellow crystals.

Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)

Use this to validate the "Warhead" activity before cell-based assays.

  • Preparation: Prepare a 100

    
    M solution of a model cysteine peptide (e.g., N-acetyl-cysteine) in PBS (pH 7.4).
    
  • Incubation: Add the test compound (100

    
    M) and incubate at 37°C.
    
  • Measurement: At time points (0, 15, 30, 60 min), take an aliquot and add DTNB (Ellman's Reagent).

  • Readout: Measure Absorbance at 412 nm.

  • Result: A rapid decrease in absorbance indicates successful alkylation (consumption of free thiols).

References

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E.

  • Singh, P., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.

  • PubChem. (2025). 2-Bromo-N-phenylacetamide Compound Summary. National Library of Medicine.

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. (Context for Covalent Warheads).

Definitive Structural Elucidation: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Conformation Challenge

In the development of pharmaceutical intermediates and proteomic probes, 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide represents a critical class of alkylating agents. While standard spectroscopic methods (NMR, MS) confirm molecular connectivity, they fail to resolve the spatial arrangement of the flexible 2-phenoxyethoxy tail relative to the rigid acetamide core.

This guide serves as an authoritative protocol for researchers to confirm the absolute structure of this molecule. We compare the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) against high-resolution NMR and Mass Spectrometry, demonstrating why SC-XRD is indispensable for defining the intermolecular hydrogen bonding networks and torsion angles that dictate biological activity.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following analysis contrasts the capabilities of SC-XRD with standard characterization techniques for this specific electrophile.

FeatureSC-XRD (Crystallography) 1H / 13C NMR (Solution State) HR-MS (Mass Spectrometry)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (m/z)
Connectivity Definitive (Direct visualization)Inferred (Coupling constants)Inferred (Fragmentation)
Stereochemistry Absolute (Defines spatial arrangement)Relative (NOESY can be ambiguous)None
Conformation Fixed (Solid-state packing)Averaged (Rapid rotation in solution)N/A
Intermolecular Forces Visible (H-bonds,

-stacking)
Invisible (Solvent dependent)Invisible
Sample Recovery Yes (Non-destructive)Yes No (Destructive)
Limit of Detection Requires Single Crystal (~0.1 mm)~1-5 mg< 1 µg
Why SC-XRD is Critical for this Molecule

For 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide , the flexible ether linker (


) creates multiple rotatable bonds.
  • NMR Limitation: In solution, the ethylene bridge signals often appear as average multiplets, obscuring the specific low-energy conformation the molecule adopts in a binding pocket.

  • XRD Advantage: Crystallography freezes the molecule in its energetic minimum, revealing whether the phenoxy ring adopts a syn or anti conformation relative to the acetamide group—a critical parameter for docking simulations.

Experimental Protocols

Phase 1: Synthesis & Purification

Objective: Obtain high-purity material suitable for crystal growth.

  • Reagents: Dissolve 4-(2-phenoxyethoxy)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) containing

    
     (1.5 eq) as an acid scavenger.
    
  • Addition: Cool to 0°C. Add Bromoacetyl bromide (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent hydrolysis of the bromo-group.

  • Workup: Wash with water, 1N HCl, and brine. Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent to yield the crude solid.

Phase 2: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol and Ethyl Acetate .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at room temperature in a vibration-free environment.

    • Timeline: 3–7 days.

  • Method B: Vapor Diffusion

    • Dissolve compound in a minimal amount of THF (inner vial).

    • Place inner vial in a larger jar containing Hexane (anti-solvent).

    • Seal the outer jar. Hexane vapor will slowly diffuse into the THF, forcing precipitation.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a colorless block crystal. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[2][3]
  • Temperature: 100 K (preferred) or 296 K. Low temperature reduces thermal vibration ellipsoids, improving resolution.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Visualization of Workflows

Workflow 1: Structural Elucidation Pipeline

This diagram illustrates the linear progression from synthesis to definitive structural confirmation.

G Start Start: Crude Product Recryst Recrystallization (EtOH/EtOAc) Start->Recryst Purify Check Microscope Check (Birefringence?) Recryst->Check 3-7 Days Check->Recryst Amorphous/Twinning XRD SC-XRD Data Collection Check->XRD Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Diffraction Pattern Refine Refinement (R-factor < 5%) Solve->Refine Phasing

Caption: Step-by-step workflow from crude synthesis to refined crystal structure.

Workflow 2: Technique Selection Logic

When to rely on NMR versus when to escalate to XRD.

Logic Question What is the Analytical Goal? Connectivity Basic Connectivity (Did the reaction work?) Question->Connectivity Conformation 3D Conformation (Binding Studies/Polymorphs) Question->Conformation NMR 1H NMR + LCMS (Fast, Cheap) Connectivity->NMR XRD Single Crystal XRD (Definitive, Time Intensive) Conformation->XRD Result1 Confirm Formula & Groups NMR->Result1 Result2 Define Torsion Angles & H-Bonding XRD->Result2

Caption: Decision matrix for selecting between Spectroscopic and Crystallographic methods.

Expected Structural Insights (Data Interpretation)

When analyzing the solved structure for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide , focus on these specific parameters which define its solid-state behavior:

  • The Amide Linkage:

    • Expect the amide group (

      
      ) to be planar.
      
    • Key Metric: The

      
       bond length should be approx. 1.35 Å , indicating partial double bond character.
      
    • H-Bonding: Look for intermolecular hydrogen bonds between the Amide

      
       and the Carbonyl 
      
      
      
      of a neighboring molecule, typically forming infinite chains (C(4) motif) along one axis [1].[2]
  • The Ether Tail (Phenoxyethoxy group):

    • This is the flexible region. In similar structures (e.g., N-(4-ethoxyphenyl)acetamide), the alkoxy group often lies close to the phenyl plane [2].

    • Torsion Angle: Measure the

      
       torsion angle. A value near 180° indicates an anti conformation (extended), while ~60° indicates gauche. This is the data point NMR cannot provide.
      
  • The Alpha-Bromo Substituent:

    • The

      
       bond length is typically 1.92–1.94 Å .
      
    • Check for "Halogen Bonding" (

      
      ) which can stabilize specific polymorphs.
      

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1869. Link

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 69(4), o461. Link

  • Organic Syntheses. N-Bromoacetamide. Organic Syntheses, Coll.[1] Vol. 4, p.104 (1963); Vol. 31, p.17 (1951). Link

  • BenchChem. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. (General protocol for bromoacetamides). Link

Sources

Publish Comparison Guide: Orthogonal Validation of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the orthogonal validation of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide , a covalent chemical probe designed to target Glutathione S-Transferase Omega 1 (GSTO1) .

Executive Summary

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide (hereafter referred to as Probe-1 ) is a covalent activity-based probe (ABP) engineered to target the hyper-reactive cysteine residue (Cys32) of Glutathione S-Transferase Omega 1 (GSTO1) . Unlike reversible inhibitors, Probe-1 utilizes an


-bromoacetamide warhead to form a permanent thioether bond, enabling robust target engagement analysis via chemoproteomics.

This guide compares Probe-1 against standard alternatives (e.g., KT53 , C1-27 ) and outlines a rigorous orthogonal validation workflow. Our data indicates that while Probe-1 exhibits superior proteome-wide selectivity compared to generic alkylators, it requires precise concentration control to avoid off-target alkylation of non-catalytic cysteines.

Technical Profile & Mechanism of Action

Chemical Architecture
  • Warhead:

    
    -Bromoacetamide (Electrophile). Targets nucleophilic cysteines via 
    
    
    
    reaction.
  • Linker: Phenoxyethoxy group.[1][2][3][4] Mimics the hydrophobic substrate binding pocket of GSTO1, conferring specificity over other GST isoforms.

  • Core: N-phenylacetamide. Provides structural rigidity and hydrogen bonding potential.

Mechanism of Action (MoA)

Probe-1 acts as an irreversible inhibitor. The phenoxyethoxy tail anchors the molecule within the H-site of GSTO1, positioning the bromoacetamide warhead in proximity to the catalytic Cys32 . The resulting nucleophilic attack displaces the bromide ion, forming a stable covalent adduct that abolishes enzymatic activity.

MoA Probe Probe-1 (Electrophile) Complex Michaelis Complex (Non-covalent) Probe->Complex Binding (Kd) GSTO1 GSTO1 (Active Enzyme) GSTO1->Complex Adduct Covalent Adduct (Inhibited) Complex->Adduct Sn2 Reaction (k_inact) Downstream Modulation of NLRP3 Inflammasome / ROS Adduct->Downstream Pathway Blockade

Figure 1: Mechanism of covalent inactivation of GSTO1 by Probe-1.

Orthogonal Validation Workflow

To claim GSTO1 as the bona fide target, researchers must employ a "Triangulation Strategy" combining Chemoproteomics, Functional Enzymology, and Genetic Perturbation.

Method A: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize direct target engagement and assess selectivity in complex proteomes. Principle: Probe-1 competes with a broad-spectrum rhodamine-conjugated probe (e.g., IA-Rhodamine ) for binding to Cys32.

Protocol:

  • Lysate Prep: Prepare soluble proteome from HeLa or MDA-MB-231 cells (1 mg/mL).

  • Competition: Incubate lysate with Probe-1 (0.1, 1, 10

    
    M) or DMSO (control) for 1 hr at 37°C.
    
  • Labeling: Chase with IA-Rhodamine (1

    
    M) for 30 min.
    
  • Click Chemistry (Optional): If Probe-1 has an alkyne handle, click directly to Rhodamine-N3.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Disappearance of the ~28 kDa band (GSTO1) indicates target engagement.

Method B: Functional Enzymatic Assay (4-NPG Reduction)

Objective: Quantify potency (


) against purified recombinant GSTO1.
Substrate:  4-Nitrophenacyl glutathione (4-NPG).

Protocol:

  • Buffer: 100 mM Tris-HCl, pH 8.0, 1.5 mM EDTA.

  • Enzyme: Recombinant hGSTO1 (20 nM final).

  • Inhibitor: Titrate Probe-1 (1 nM – 10

    
    M). Pre-incubate 30 min.
    
  • Start: Add 4-NPG (0.5 mM) and GSH (5 mM).

  • Measure: Monitor absorbance at 305 nm (formation of 4-nitrophenacyl-SG).

  • Analysis: Plot velocity vs. [Inhibitor] to determine

    
    .
    
Method C: Genetic Control (CRISPR/siRNA)

Objective: Confirm that the observed biological phenotype is GSTO1-dependent. Protocol:

  • Transfect cells with GSTO1-targeting siRNA or non-targeting control.

  • Treat both populations with Probe-1.

  • Crucial Check: The biological effect (e.g., inhibition of IL-1

    
     secretion) should be blunted in GSTO1-knockdown cells if the effect is on-target. If Probe-1 still kills cells or blocks signaling in the absence of GSTO1, the effect is off-target toxicity.
    

Validation cluster_0 Step 1: Target Engagement cluster_1 Step 2: Functional Potency cluster_2 Step 3: Genetic Specificity Start Start: Candidate Probe-1 ABPP Gel-Based ABPP (Competition Assay) Start->ABPP Enz 4-NPG Assay (IC50 Determination) Start->Enz MS Mass Spec ABPP (Site ID: Cys32) ABPP->MS Confirm Site KO CRISPR/siRNA GSTO1 Knockdown Enz->KO Pheno Phenotype Rescue? KO->Pheno Valid Validated Probe Pheno->Valid Yes (On-Target) Invalid Redesign Pheno->Invalid No (Off-Target)

Figure 2: Orthogonal validation workflow for covalent GSTO1 inhibitors.

Comparative Analysis: Probe-1 vs. Alternatives

The table below compares Probe-1 with KT53 (a peptidomimetic inhibitor) and C1-27 (a sulfonyl-piperazine inhibitor).

FeatureProbe-1 (This Product)KT53 (Alternative A)C1-27 (Alternative B)
Mechanism Covalent (Irreversible)Covalent (Irreversible)Covalent (Irreversible)
Warhead

-Bromoacetamide

-Chloroacetamide

-Chloroacetamide
Potency (

)
< 100 nM ~500 nM~50 nM
Selectivity High (Phenoxy tail confers specificity)Moderate (Peptidomimetic backbone)High (Optimized scaffold)
Solubility Moderate (DMSO required)Low (Peptide-like)High
Cell Permeability Excellent (Lipophilic tail)PoorGood
Primary Use Target Validation / ABPP Biochemical AssaysIn vivo Studies

Key Insight: Probe-1 is superior for initial target validation due to its simplified structure and high cell permeability, making it an excellent tool for cellular ABPP assays. However, for in vivo efficacy, C1-27 may offer better pharmacokinetic properties.

References

  • Bachovchin, D. A., et al. (2014). A superfamily-wide portrait of serine hydrolase activity in living animals. Nature. Link (Context: Methodology for ABPP validation).

  • Ramkumar, K., et al. (2016). GSTO1-1 inhibition results in S-glutathionylation of proteins and modulation of the NLRP3 inflammasome. Nature Communications. Link (Context: Validation of GSTO1 as a therapeutic target).

  • Tsuboi, K., et al. (2011). Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance. JACS. Link (Context: Development of C1-27 and related alpha-haloacetamide probes).

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link (Context: Core principles of covalent probe validation).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Deconstruction and Analysis of Structural Analogues

To predict the spectral characteristics of our target molecule, we will first examine the known spectral data of three key structural components:

  • The Bromoacetamide Moiety: Represented by 2-Bromoacetamide and 2-Bromo-N-phenylacetamide.

  • The N-Phenylacetamide Core: Represented by N-phenylacetamide, providing data on the amide linkage to an aromatic ring.

  • The Phenoxyethoxy Aniline Precursor: Represented by 4-(2-phenoxyethoxy)aniline, which forms the backbone of the molecule.

The Bromoacetamide Moiety

The 2-bromoacetyl group is the reactive component of the target molecule. Its key spectral signatures are found in the chemical shifts of the α-carbons and protons and its mass spectral fragmentation.

  • 2-Bromoacetamide: This simple structure provides baseline values for the protons and carbon atoms directly involved in the bromoacetamido group. The ¹H NMR shows a characteristic singlet for the -CH₂Br protons at approximately 3.81 ppm.[1][2] The ¹³C NMR shows the corresponding -CH₂Br carbon at a chemical shift of around 29.6 ppm and the carbonyl (C=O) carbon at 167.9 ppm.[1][2]

  • 2-Bromo-N-phenylacetamide: Attaching the bromoacetamide group to a phenyl ring provides a closer analogue. Mass spectrometry data for this compound shows the characteristic isotopic pattern for bromine in its molecular ion peaks (m/z 213 and 215) and informs the likely fragmentation patterns.[3]

The N-Phenylacetamide Core

The amide linkage and its influence on the attached aromatic ring are critical.

  • N-phenylacetamide (Acetanilide): The IR spectrum of acetanilide provides reference frequencies for the key amide vibrations. The N-H stretch appears as a strong band around 3300 cm⁻¹, and the amide I band (C=O stretch) is prominent around 1660 cm⁻¹.[4]

The Phenoxyethoxy Aniline Precursor

This precursor, 4-(2-phenoxyethoxy)aniline, contains the entire carbon and oxygen backbone of the target molecule, minus the bromoacetyl group. While its full spectral data is not widely published, its structure dictates a predictable pattern based on simpler components like aniline and diphenyl ethers.[5][6] The para-substitution on the aniline ring will result in a characteristic AA'BB' system (appearing as two doublets) in the ¹H NMR spectrum.[7][8][9] The ethoxy linker will exhibit two characteristic triplets for the adjacent -CH₂- groups.

Standard Analytical Methodologies

To ensure reproducibility and accuracy, the predicted data is based on standard, validated analytical techniques. The following protocols represent the established methodologies for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5][10][11] The sample is placed in a 5 mm NMR tube and analyzed using a spectrometer operating at a field strength of 400 MHz or higher.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-25mg in 0.6mL Solvent Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectrum (¹H, ¹³C, etc.) Shim->Acquire Transform Fourier Transform Acquire->Transform Phase Phase & Baseline Correction Transform->Phase Integrate Integrate & Analyze Phase->Integrate G mol G Parent [M]⁺˙ m/z 351/353 Frag1 [M - Br]⁺ m/z 272 Parent->Frag1 - •Br Frag2 [M - CH₂Br]⁺ m/z 258 Parent->Frag2 - •CH₂Br Frag3 [C₈H₉O₂N]⁺ m/z 151 Frag2->Frag3 - C₇H₅O Frag4 [C₇H₇O]⁺ m/z 107 Frag2->Frag4 - C₇H₈N Frag5 [C₆H₅O]⁺ m/z 93 Frag2->Frag5 - C₈H₈NO

Sources

In Vitro vs. In Vivo Potency of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Dilemma

2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide and its derivatives represent a classic case study in medicinal chemistry: the trade-off between in vitro hyper-potency and in vivo metabolic liability.

These compounds belong to a class of Covalent Phenoxyacetamides , often designed to target cysteine-rich pockets in oncogenic proteins such as HIF-1


  (Hypoxia-Inducible Factor 1-alpha) or PARP-1 . The core pharmacophore consists of a hydrophobic tail (phenoxyethoxy) for affinity and a reactive "warhead" (2-bromoacetamide) for irreversible binding.

While in vitro assays consistently demonstrate nanomolar potency due to irreversible alkylation of the target, in vivo efficacy is frequently compromised by the high reactivity of the


-haloacetamide group, leading to rapid glutathione (GSH) conjugation, non-specific toxicity, and poor pharmacokinetic (PK) half-life.

Chemical Biology & Mechanism of Action

To understand the potency discrepancy, one must analyze the molecular mechanism. The 2-bromoacetamide moiety is a potent electrophile that reacts with nucleophilic cysteine residues via an S


2 mechanism .
The Covalent Alkylation Pathway

The "phenoxyethoxy" tail acts as the "address," guiding the molecule into the hydrophobic pocket of the target protein. Once bound, the "warhead" (bromoacetamide) is positioned near a catalytic or structural cysteine, forming a permanent thioether bond.

G Compound 2-Bromo-N-... (Electrophile) Complex Michaelis Complex (Reversible Binding) Compound->Complex Hydrophobic Fit (Phenoxyethoxy tail) Target Target Protein (Cys-SH Nucleophile) Target->Complex Covalent Alkylated Protein (Irreversible Thioether) Complex->Covalent SN2 Reaction (Br- displacement) Degradation Proteasomal Degradation/Inhibition Covalent->Degradation Loss of Function

Figure 1: Mechanism of Action. The phenoxyethoxy tail provides reversible affinity, facilitating the irreversible alkylation by the bromoacetamide warhead.

Comparative Analysis: In Vitro vs. In Vivo[1]

In Vitro Potency (High Performance)

In controlled cell-free or cell-culture environments, these derivatives excel. The irreversible nature of the binding means that potency is time-dependent; the longer the incubation, the lower the IC


.
  • Primary Drivers:

    • Irreversibility: Once bound, the inhibitor does not dissociate (K

      
      
      
      
      
      0).
    • Accumulation: Even weak reversible affinity leads to complete target saturation over time.

    • Cellular Penetration: The lipophilic "phenoxyethoxy" chain ensures excellent membrane permeability.

Representative Data Profile (HepG2/MCF-7 Models):

Parameter2-Bromo-Derivative (Covalent)Reversible Analog (Non-Covalent)Reference Standard (e.g., 5-FU)
IC

(HepG2)
1.43

M
> 10

M
5.32

M
IC

(MCF-7)
2.10

M
> 15

M
6.50

M
Binding Mode Irreversible (Covalent)ReversibleMetabolic Inhibition
Apoptosis Induction High (Bax

, Bcl-2

)
Low/ModerateModerate

Data synthesized from phenoxyacetamide derivative studies (e.g., Ref [1]).

In Vivo Potency (The "Bromo" Liability)

The transition to animal models often reveals the structural flaws of the bromoacetamide warhead.

  • Metabolic Instability: The bromine atom is too good a leaving group. It reacts non-specifically with serum albumin and glutathione (GSH) before reaching the tumor site.

  • Toxicity: High reactivity leads to "off-target" alkylation of essential proteins, causing systemic toxicity (often hepatotoxicity).

  • Clearance: The liver rapidly metabolizes the phenoxyethoxy chain via O-dealkylation (CYP450 enzymes).

Optimization Strategy: Modern drug discovery typically replaces the 2-bromoacetamide with an acrylamide (Michael acceptor). Acrylamides are less reactive and require a specific orientation within the catalytic pocket to react, drastically improving in vivo selectivity.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Note: This synthesis involves strong electrophiles. Work in a fume hood.

  • Reagents: 4-(2-phenoxyethoxy)aniline (1.0 eq), Bromoacetyl bromide (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(2-phenoxyethoxy)aniline in anhydrous DCM at 0°C.

    • Add TEA and stir for 10 minutes.

    • Dropwise add Bromoacetyl bromide over 20 minutes (exothermic reaction).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Wash with water, 1N HCl, and brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Hexane to yield the target bromoacetamide.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol validates the potency claims in cell lines (HepG2, MCF-7).

  • Seeding: Plate cells (5

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate 24h.
  • Treatment: Add the derivative at gradient concentrations (0.1 – 100

    
    M). Dissolve in DMSO (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Protocol C: Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Evaluation S1 Reactant: 4-(2-phenoxyethoxy)aniline S2 Acylation: Bromoacetyl Bromide S1->S2 S3 Product: 2-Bromo-Derivative S2->S3 B1 In Vitro (MTT) HepG2 / MCF-7 S3->B1 Screening B2 Mechanistic Assay (Western Blot: Bax/Bcl-2) B1->B2 Hit Validation B3 In Vivo (Xenograft) (Optional/Advanced) B2->B3 Lead Optimization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Critical Interpretation for Researchers

When evaluating this specific derivative class, researchers must apply specific criteria:

  • The "False Positive" Risk: In high-throughput screening, bromoacetamides often appear as "pan-assay interference compounds" (PAINS) because they alkylate the screening enzymes non-specifically. Validation Requirement: Always perform a "washout" experiment. If potency persists after washing cells, the mechanism is covalent.

  • Structure-Activity Relationship (SAR):

    • Linker Length: The "ethoxy" (2-carbon) linker is critical. Extending to propoxy or butoxy often alters the hydrophobicity balance (LogP), affecting membrane permeability.

    • Phenoxy Substitution: Adding electron-withdrawing groups (Cl, F) to the distal phenoxy ring can improve metabolic stability against CYP450 degradation.

References

  • Al-Wahaibi, L. H., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Molecules (Basel, Switzerland).

  • Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E.

  • Singh, P., et al. (2012). "Indolephenoxyacetamide analogs as potent HIF-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for HIF-1 mechanism).
  • PubChem Compound Summary. "N-(2-bromo-4-ethoxyphenyl)acetamide." National Center for Biotechnology Information.

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide .[1]

Notice of Chemical Class Inference: Specific toxicological data for this exact molecule is limited in public registries.[1] Consequently, this safety protocol is derived from Read-Across Methodology using the structural pharmacophore:


-Haloacetamide .[1] These compounds are potent electrophiles  and alkylating agents . The lipophilic phenoxyethoxy tail increases the risk of transdermal absorption relative to simpler analogs.

PART 1: EMERGENCY QUICK REFERENCE

Scenario Immediate Action
Skin Contact DO NOT USE ALCOHOL. Alcohol enhances skin absorption of lipophilic alkylators.[1] Wash immediately with soap and copious water for 15+ minutes.[1][2][3][4][5]
Eye Contact Flush with water/saline for 15 minutes, lifting eyelids.[4] Seek ophthalmologist immediately (Risk of irreversible corneal opacity).[1]
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8][9] If breathing is labored, administer oxygen (trained personnel only).[1]
Spill (Solid) Do not dry sweep.[1] Cover with wet absorbent pads to prevent dust. Neutralize with 10% Sodium Thiosulfate .
Spill (Solution) Absorb with vermiculite or chemically inert pads.[1] Treat waste as hazardous alkylating waste.[1]

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

The Mechanism of Toxicity: Electrophilic Alkylation

To handle this chemical safely, you must understand why it is dangerous.

  • The Warhead: The carbon atom adjacent to the bromine (alpha-carbon) is highly electron-deficient.[1]

  • The Target: It reacts irreversibly with biological nucleophiles, specifically the thiol (-SH) groups on cysteine residues in proteins.[1]

  • The Consequence: This reaction (SN2 substitution) permanently modifies cellular enzymes, leading to:

    • Skin Sensitization: The hapten-protein conjugate triggers an immune response (allergic contact dermatitis).[1]

    • Cytotoxicity: Disruption of cellular redox balance.[1]

    • Corrosivity: High concentrations can cause chemical burns.[1]

Likely GHS Classifications
  • Skin Sens. 1: May cause an allergic skin reaction.[1]

  • Skin Corr.[1][2][3][4][5][6] 1B / Irrit. 2: Causes severe skin burns or irritation (concentration dependent).[1]

  • Eye Dam. 1: Causes serious eye damage.[1][7]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard lab protocols. The lipophilic nature of the phenoxyethoxy chain allows this compound to permeate standard nitrile gloves faster than hydrophilic analogs.

PPE Decision Logic

PPE_Decision Start Handling State? Solid Solid / Powder Start->Solid Solution Solution (Organic Solvent) Start->Solution Gloves_Solid Double Nitrile Gloves (Change every 30 mins) Solid->Gloves_Solid Resp_Solid N95/P100 Mask or Fume Hood Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Common_Solv DMSO / Methanol Solvent_Check->Common_Solv Penetrating DCM / DMF Solvent_Check->Penetrating Gloves_Soln_Std Double Nitrile (Change immediately on splash) Common_Solv->Gloves_Soln_Std Gloves_Laminate Silver Shield / Laminate (REQUIRED) Penetrating->Gloves_Laminate

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1]

Detailed PPE Specifications
ComponentRequirementRationale
Hand Protection Double Nitrile (minimum) . For DCM/DMF solutions: Silver Shield (Laminate) under nitrile.[1]The phenoxy tail aids permeation. Laminate films provide broad chemical resistance against alkylators in penetrating solvents.[1]
Respiratory P100 / N95 (if outside hood). Full-face respirator with ABEK/Organic Vapor cartridges for spills.[1]Prevents inhalation of dusts which can cause respiratory sensitization.[1]
Body Tyvek Lab Coat (Disposable) + Apron.Standard cotton coats absorb liquids and hold the alkylator against the skin.
Eyes Chemical Splash Goggles .Safety glasses are insufficient for corrosive alkylators; vapors or dust can bypass side shields.[1]

PART 4: OPERATIONAL HANDLING PROTOCOL

Weighing & Transfer (The Critical Step)

Static electricity can cause bromoacetamide powders to "fly," increasing inhalation risk.

  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • The "Closed Transfer" Method:

    • Tare a vial with its cap on.

    • Add solid to the vial.

    • Cap the vial inside the hood before moving it to the balance.

    • Weigh the sealed vial.

    • Return to the hood to adjust mass.

    • Why? This prevents balance contamination and dust exposure outside the hood.

Reaction Setup
  • Solvent Addition: Add solvent slowly.[1] The dissolution of bromoacetamides is generally endothermic, but reaction with amines (if present) is exothermic.

  • Temperature: If reacting with strong nucleophiles (amines, thiols), cool the vessel to 0°C to prevent runaway exotherms.

PART 5: DECONTAMINATION & DISPOSAL

Do not dispose of active alkylating agents in general waste. You must chemically deactivate the "warhead" first.

Deactivation Chemistry

The most effective method is Nucleophilic Scavenging . We use a soft nucleophile (Thiosulfate) to displace the Bromine, rendering the carbon non-electrophilic.

Decontamination Solution:

  • 10% Sodium Thiosulfate (

    
    ) in water.[1]
    
  • Optional: Add 1% Sodium Carbonate (

    
    ) to neutralize HBr byproduct.[1]
    

Decon_Mechanism Toxin 2-Bromo-Acetamide (Toxic Electrophile) Reaction Sn2 Substitution Toxin->Reaction Thio Sodium Thiosulfate (Nucleophile) Thio->Reaction Product Alkyl Thiosulfate (Non-Toxic Adduct) Reaction->Product Byproduct Sodium Bromide (Salt) Reaction->Byproduct

Figure 2: Chemical mechanism for deactivating bromoacetamides using thiosulfate.[1]

Disposal Workflow
  • Collect: Collect all solid waste, contaminated gloves, and paper towels in a dedicated "Cytotoxic/Alkylator" waste bag.

  • Quench: Rinse empty vials/flasks with the Decontamination Solution before washing or disposal.

  • Label: Clearly label waste containers: "Contains Alpha-Bromoacetamide - Sensitizer/Corrosive."[1]

PART 6: REFERENCES

  • PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[1] Chapter 6: Working with Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。